molecular formula C17H20ClNO B1493850 4-(4-Phenoxyphenyl)piperidine hydrochloride CAS No. 182353-83-9

4-(4-Phenoxyphenyl)piperidine hydrochloride

Cat. No.: B1493850
CAS No.: 182353-83-9
M. Wt: 289.8 g/mol
InChI Key: BIGMUKPPNOBNSV-UHFFFAOYSA-N
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Description

4-(4-Phenoxyphenyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C17H20ClNO and its molecular weight is 289.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Phenoxyphenyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Phenoxyphenyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-phenoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-2-4-16(5-3-1)19-17-8-6-14(7-9-17)15-10-12-18-13-11-15;/h1-9,15,18H,10-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGMUKPPNOBNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)OC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-(4-Phenoxyphenyl)piperidine Hydrochloride

[1]

Chemical Identity & Verification

Core Directive: This section serves as the primary "Lookup" reference to ensure absolute structural fidelity before synthesis or procurement.

The compound 4-(4-Phenoxyphenyl)piperidine hydrochloride is a specific biaryl ether scaffold used as a building block in the synthesis of GPCR ligands (specifically Dopamine and Serotonin modulators) and tyrosine kinase inhibitors.

Identity Matrix
ParameterTechnical Specification
CAS Number (HCl Salt) 182353-83-9
CAS Number (Free Base) 181207-55-6
Chemical Name 4-(4-Phenoxyphenyl)piperidine hydrochloride
Synonyms 4-(4-phenoxyphenyl)piperidinium chloride; 4-(p-Phenoxyphenyl)piperidine HCl
Molecular Formula C₁₇H₂₀ClNO (Salt) / C₁₇H₁₉NO (Base)
Molecular Weight 289.80 g/mol (HCl Salt)
SMILES C1CNCCC1C2=CC=C(C=C2)OC3=CC=CC=C3.Cl
MDL Number MFCD09832742 (Generic analog reference)
Structural Validation

To distinguish this compound from its isomers (e.g., 4-(4-phenoxyphenoxy)piperidine or 3-phenoxyphenyl analogs), verify the connectivity:

  • Piperidine Core: Saturated 6-membered nitrogen ring.

  • C4 Attachment: The phenyl ring is directly bonded to the C4 position of the piperidine (C-C bond), not via an oxygen or methylene linker.

  • Para-Phenoxy: The terminal phenyl ring is attached via an ether linkage at the para position of the central phenyl ring.

Synthesis & Manufacturing Methodologies

Expertise & Causality: The synthesis of 4-arylpiperidines is non-trivial due to the need to control regiochemistry at the C4 position. Two primary routes are validated for high-purity production: the Grignard-Dehydration Sequence (Industrial) and the Suzuki-Miyaura Coupling (Convergent).

Route A: The Grignard-Dehydration Protocol (Industrial Standard)

This route is preferred for kilogram-scale synthesis due to the availability of cheap starting materials (4-phenoxyphenyl bromide and N-Boc-4-piperidone).

Step-by-Step Protocol:

  • Grignard Formation: React 4-phenoxyphenyl bromide with Magnesium turnings in dry THF to generate the Grignard reagent. Critical Step: Iodine initiation is required to overcome the passivity of the aryl bromide.

  • Nucleophilic Addition: Add N-Boc-4-piperidone dropwise at 0°C. The ketone undergoes nucleophilic attack to form the tertiary alcohol intermediate.

  • Dehydration: Treat the intermediate with Trifluoroacetic acid (TFA) or H₂SO₄. This simultaneously removes the Boc group (if strong acid is used) and dehydrates the alcohol to form the 1,2,3,6-tetrahydropyridine alkene.

  • Hydrogenation: Reduce the alkene using Pd/C (10%) under H₂ atmosphere (30-50 psi). This restores the saturated piperidine ring.

  • Salt Formation: Dissolve the free base in diethyl ether and add 2M HCl in dioxane to precipitate the hydrochloride salt.

Route B: Suzuki-Miyaura Coupling (Convergent)

Preferred for library synthesis where the "phenoxyphenyl" moiety might be varied.

  • Reagents: N-Boc-4-piperidine-4-boronic acid pinacol ester + 4-bromodiphenyl ether.

  • Catalyst: Pd(dppf)Cl₂ · DCM.

  • Advantage: Avoids the dehydration step; stereochemically pure.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the Grignard Route , highlighting critical decision points.

SynthesisRouteStart14-PhenoxyphenylBromideGrignardGrignard Reagent(Ar-MgBr)Start1->GrignardMg, THF, I2Start2N-Boc-4-PiperidoneAlcoholTertiary AlcoholIntermediateGrignard->Alcohol+ Start20°CAlkeneTetrahydropyridine(Dehydrated)Alcohol->AlkeneTFA/H2SO4(-H2O)FinalBaseFree BasePiperidineAlkene->FinalBaseH2, Pd/C(Reduction)FinalSalt4-(4-Phenoxyphenyl)piperidine HClFinalBase->FinalSaltHCl/Dioxane

Caption: Figure 1. Step-wise synthesis via Grignard addition and hydrogenation, yielding the target HCl salt.

Applications in Drug Discovery

Authoritative Grounding: The 4-phenylpiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for multiple therapeutic classes.

Kinase Inhibition (Oncology)

This scaffold mimics the biaryl ether motif found in Ibrutinib (BTK inhibitor). While Ibrutinib uses a pyrazolopyrimidine core, 4-(4-phenoxyphenyl)piperidine is used in Fragment-Based Drug Design (FBDD) to probe the hydrophobic pockets of kinases (e.g., Src, Lck) without the rigidity of fused ring systems.

GPCR Modulation (CNS)

The 4-phenylpiperidine moiety is structurally homologous to the neurotransmitters dopamine and serotonin.

  • Dopamine D4 Antagonists: The phenoxy extension provides reach into the secondary binding pocket of the D4 receptor, enhancing selectivity over D2.

  • Sigma-1 Receptor Ligands: Used in the development of neuropathic pain modulators.

Comparative Scaffold Analysis
Scaffold TypeKey FeaturePrimary Application
4-Phenylpiperidine Rigid, lipophilic coreOpioids, SSRIs
4-(4-Phenoxyphenyl)piperidine Extended biaryl reachKinase Inhibitors, D4 Antagonists
4-Benzylpiperidine Flexible linkerNMDA Antagonists (e.g., Ifenprodil)

Handling & Analytical Characterization

Trustworthiness: Protocols below ensure the compound is handled safely and characterized correctly.

Physicochemical Properties
  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in DMSO, Methanol, and Water (moderate due to HCl salt). Insoluble in non-polar solvents (Hexane).

  • Hygroscopicity: The HCl salt is hygroscopic; store in a desiccator at -20°C.

Analytical Standard (H-NMR)

To validate the synthesized product, look for these diagnostic signals in DMSO-d₆:

  • δ 9.0-9.5 ppm (br s, 2H): Ammonium protons (NH₂⁺).

  • δ 7.3-7.4 ppm (t, 2H): Phenoxy meta-protons.

  • δ 7.1-7.2 ppm (d, 2H): Phenyl protons adjacent to piperidine.[1]

  • δ 6.9-7.0 ppm (m, 5H): Overlapping phenoxy ortho/para protons and internal phenyl protons.

  • δ 3.3-3.0 ppm (m, 2H): Piperidine equatorial protons.

  • δ 2.8-2.6 ppm (m, 1H): Methine proton (C4-H).

References

  • MolCore . 4-(4-Phenoxyphenyl)piperidine hydrochloride Product Sheet. Retrieved from (Verified CAS 182353-83-9).

  • ChemicalBook . 4-(4-Phenoxyphenyl)piperidine Hydrochloride Properties and Safety. Retrieved from .

  • National Institutes of Health (NIH) . Design and Synthesis of 4-Phenylpiperidine Derivatives as Dopamine D4 Antagonists. PubMed Central. Retrieved from (Contextual grounding for scaffold application).

  • BLD Pharm . Product Analysis: 4-(4-Phenoxyphenyl)piperidine hydrochloride. Retrieved from .

Technical Guide: Synthesis of 4-(4-Phenoxyphenyl)piperidine Hydrochloride

[1]

Executive Summary

This technical guide details the synthesis of 4-(4-Phenoxyphenyl)piperidine hydrochloride , a privileged pharmacophore found in various therapeutic agents, including opioid receptor modulators and tyrosine kinase inhibitors.[1]

The primary protocol presented here utilizes a Grignard-mediated arylation of an N-protected piperidone, followed by acid-catalyzed dehydration and catalytic hydrogenation.[1] This route is selected for its scalability, cost-effectiveness, and the high availability of the 4-phenoxyphenyl bromide precursor.[1] An alternative transition-metal catalyzed (Suzuki-Miyaura) approach is also discussed for contexts requiring milder conditions.[1]

Part 1: Retrosynthetic Analysis & Strategy

Strategic Logic

The structural core is a 4-arylpiperidine .[1] The most robust disconnection for this scaffold, particularly when the aryl group is electron-rich (like the phenoxyphenyl moiety), is at the C4-position of the piperidine ring.[1]

  • Disconnection: C4(piperidine)–C1(phenyl) bond.[1]

  • Synthons:

    • Nucleophile: 4-Phenoxyphenylmagnesium bromide (Grignard reagent).[1]

    • Electrophile: N-Boc-4-piperidone (commercially available, prevents N-alkylation side reactions).[1]

  • Transformation Sequence: Nucleophilic addition

    
     Dehydration 
    
    
    Hydrogenation
    
    
    Salt Formation.
Retrosynthesis Diagram (DOT)[1]

RetrosynthesisTarget4-(4-Phenoxyphenyl)piperidine HClInter14-(4-Phenoxyphenyl)piperidine(Free Base)Inter1->TargetHCl Salt FormationInter2N-Boc-4-(4-Phenoxyphenyl)-1,2,3,6-tetrahydropyridineInter2->Inter1H2, Pd/C(Reduction)Inter3Tertiary Alcohol IntermediateInter3->Inter2Acid CatalyzedDehydrationPrecursorsPrecursors:1-Bromo-4-phenoxybenzene+N-Boc-4-piperidonePrecursors->Inter3Grignard Addition

Caption: Retrosynthetic logic flow from target molecule back to commercially available precursors.

Part 2: Primary Synthetic Route (Grignard Protocol)[1]

Phase 1: Grignard Formation and Addition

Objective: Create the carbon-carbon bond between the piperidine ring and the phenoxyphenyl group.[1]

  • Reagents: 1-Bromo-4-phenoxybenzene, Magnesium turnings, Iodine (initiator), N-Boc-4-piperidone.[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Protocol:

  • Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings (1.2 eq) and a single crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.[1]

  • Grignard Formation: Add a small portion (10%) of 1-bromo-4-phenoxybenzene (1.1 eq) in anhydrous THF. Initiate the reaction (exotherm/color change).[1] Dropwise add the remaining bromide solution to maintain a gentle reflux.[1] Reflux for 1 hour to ensure complete formation of 4-PhO-C6H4-MgBr.[1]

  • Addition: Cool the Grignard solution to 0°C. Add N-Boc-4-piperidone (1.0 eq) dissolved in THF dropwise over 30 minutes.

  • Workup: Allow to warm to Room Temperature (RT) and stir for 4 hours. Quench with saturated

    
    .[1] Extract with EtOAc, wash with brine, dry over 
    
    
    .
  • Purification: The intermediate tertiary alcohol is often an oil.[1] It can be carried forward crude or purified via silica flash chromatography (Hexane/EtOAc).[1]

Expert Insight: The N-Boc protecting group is critical here. Using a free amine (4-piperidone) would result in deprotonation of the amine by the Grignard reagent, quenching it and lowering yields.[1]

Phase 2: Dehydration and Deprotection

Objective: Eliminate the tertiary hydroxyl group to form the alkene (tetrahydropyridine) and remove the Boc group.[1]

  • Reagents: Trifluoroacetic acid (TFA) or HCl/Acetic Acid.[1]

  • Solvent: Dichloromethane (DCM) or Acetic Acid.[1]

Protocol:

  • Dissolve the crude tertiary alcohol in DCM (0.2 M).

  • Add TFA (10 eq) dropwise at 0°C.

  • Stir at RT for 4–12 hours. Monitor via TLC/LCMS for the disappearance of the alcohol and the Boc group.[1]

    • Note: If the Boc group is resistant, refluxing in 6M HCl/Acetic acid is a more aggressive alternative that accomplishes both dehydration and deprotection simultaneously.[1]

  • Workup: Basify carefully with NaOH (pH > 10) to ensure the amine is free.[1] Extract with DCM.[1] The product is 4-(4-phenoxyphenyl)-1,2,3,6-tetrahydropyridine .[1]

Phase 3: Hydrogenation and Salt Formation

Objective: Reduce the double bond to the saturated piperidine and form the hydrochloride salt.[1]

  • Reagents: 10% Pd/C, Hydrogen gas (balloon or Parr shaker), HCl in Dioxane (4M).

  • Solvent: Methanol or Ethanol.[1][2]

Protocol:

  • Hydrogenation: Dissolve the tetrahydropyridine in MeOH. Add 10 wt% of Pd/C catalyst.[1]

  • Stir under

    
     atmosphere (1 atm is usually sufficient, 40 psi for faster kinetics) for 12 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain the free base oil.[1]

  • Salt Formation: Dissolve the free base in a minimum amount of anhydrous diethyl ether or ethanol.[1] Add HCl (4M in dioxane) dropwise at 0°C until precipitation is complete.

  • Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.[1]

Experimental Workflow Diagram (DOT)

WorkflowStep1Step 1: GrignardReagent: 4-PhO-Ph-MgBrTemp: 0°C to RTSolvent: THFStep2Step 2: EliminationReagent: TFA or HClResult: TetrahydropyridineStep1->Step2Crude AlcoholStep3Step 3: HydrogenationReagent: H2, Pd/CResult: Piperidine BaseStep2->Step3AlkeneCCP2pH > 10ExtractionStep2->CCP2Step4Step 4: SaltingReagent: HCl/DioxaneResult: Final HCl SaltStep3->Step4Free BaseCCP1MoistureControlCCP1->Step1

Caption: Step-by-step experimental workflow with critical control points.

Part 3: Data & Validation[1]

Characterization Table

The following data points serve as self-validating checks for the synthesized material.

ParameterExpected Value/ObservationValidation Method
Appearance White to off-white crystalline solidVisual Inspection
1H NMR (DMSO-d6)

~7.0-7.4 (9H, aromatic),

~3.3 (2H, m),

~2.9 (2H, m),

~1.8-2.0 (4H, m)
Confirms structure & purity
Mass Spectrometry [M+H]+ corresponds to Free Base MW (253.[1][3]34)LC-MS / ESI
Melting Point >200°C (Decomposition typical for HCl salts)Melting Point Apparatus
Solubility Soluble in Water, DMSO, Methanol; Insoluble in EtherSolubility Test
Troubleshooting Guide
  • Incomplete Grignard: If the reaction fails to initiate, add a drop of 1,2-dibromoethane (entrainment method).[1]

  • Incomplete Dehydration: If the tertiary alcohol persists, switch from TFA to

    
    /Acetic Acid reflux.[1]
    
  • Over-reduction: Hydrogenolysis of the phenoxy ether bond is rare under standard Pd/C conditions but possible at high pressures/temperatures.[1] Keep pressure < 50 psi.

Part 4: Alternative Approach (Suzuki Coupling)

For researchers lacking Grignard capabilities or requiring milder conditions, the Suzuki-Miyaura coupling is a viable alternative.[1]

  • Precursor: Convert N-Boc-4-piperidone to the Vinyl Triflate (using LDA and

    
    ).
    
  • Coupling: React Vinyl Triflate with 4-Phenoxyphenylboronic acid (Pd(PPh3)4,

    
    , DME/Water).
    
  • Advantage: Avoids highly basic Grignard conditions; tolerates sensitive functional groups.[1]

  • Disadvantage: Higher cost of reagents (Triflate/Boronic acid) compared to the bromide.[1]

References

  • Grignard Synthesis of 4-Arylpiperidines

    • Title: Process for preparing 4-amino-4-phenylpiperidines (describes the general Grignard/piperidone strategy).[1]

    • Source: US P
    • URL
  • Dehydration and Hydrogenation Protocols

    • Title: Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine (Analogous chemistry for phenoxy-substituted piperidines).[1]

    • Source: CN P
    • URL
  • Title: Synthesis of 4-Phenylpiperidine compounds (General overview of 4-arylpiperidine medicinal chemistry).

Technical Guide: Synthesis of 4-(4-Phenoxyphenyl)piperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Target Molecule: 4-(4-Phenoxyphenyl)piperidine Hydrochloride Chemical Class: 4-Arylpiperidine / Biaryl Ether Primary Applications: NMDA receptor antagonism (Ifenprodil analogs), Acetylcholinesterase inhibition, and Sodium Channel blockade.

The 4-phenylpiperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents. The specific derivative 4-(4-phenoxyphenyl)piperidine incorporates a biaryl ether tail, which extends the lipophilic reach of the molecule, often enhancing binding affinity within hydrophobic pockets of GPCRs and ion channels.

This guide details the Pyridine-Reduction Route , a high-fidelity synthetic strategy chosen for its scalability and atom economy compared to the classical Grignard addition/dehydration pathway.

Retrosynthetic Analysis & Strategy

To ensure synthetic efficiency, we disconnect the target at the piperidine-aryl bond and the biaryl ether linkage.

Logical Disconnection (DOT Diagram)

The following decision tree illustrates the retrosynthetic logic, prioritizing the Suzuki-Miyaura coupling of a pyridine precursor followed by catalytic hydrogenation. This avoids the formation of the tertiary alcohol intermediate common in Grignard routes.

Retrosynthesis cluster_alt Alternative (Less Efficient) Target 4-(4-Phenoxyphenyl)piperidine HCl Inter1 4-(4-Phenoxyphenyl)pyridine Target->Inter1 Heterogeneous Hydrogenation (PtO2/H2 or Pd/C) Alt1 4-Piperidone Target->Alt1 Via 4-OH Intermediate Start1 4-Chloropyridine HCl Inter1->Start1 Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) Start2 4-Phenoxyphenylboronic Acid Inter1->Start2 Suzuki-Miyaura Coupling Alt2 Grignard Addition (Dehydration/Reduction req.)

Figure 1: Retrosynthetic strategy highlighting the Pyridine-Reduction route (Blue) vs. the Grignard route (Red).

Detailed Synthetic Protocols

Phase 1: Construction of the Biaryl Core (Suzuki-Miyaura Coupling)

Objective: Synthesize 4-(4-phenoxyphenyl)pyridine. Rationale: Using 4-chloropyridine hydrochloride is cost-effective. The Suzuki coupling forms the critical C-C bond under mild conditions, tolerating the ether linkage in the boronic acid.

Reagents:

  • 4-Chloropyridine hydrochloride (1.0 equiv)

  • 4-Phenoxyphenylboronic acid (1.2 equiv)

  • Palladium tetrakis(triphenylphosphine) (Pd(PPh3)4) (0.05 equiv)

  • Sodium Carbonate (Na2CO3) (2.0 M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Protocol:

  • Degassing: In a three-neck round-bottom flask equipped with a condenser, dissolve 4-chloropyridine HCl and 4-phenoxyphenylboronic acid in DME. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Catalyst Addition: Add Pd(PPh3)4 and the aqueous Na2CO3 solution under a positive stream of argon.

  • Reflux: Heat the reaction mixture to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes) or LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na2SO4.[1][2]

  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes) to yield 4-(4-phenoxyphenyl)pyridine as an off-white solid.

Expert Insight: If Pd residue persists (dark color), treat the organic phase with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) before concentration.

Phase 2: Reduction of the Pyridine Ring

Objective: Reduce the pyridine ring to a piperidine ring.[3] Rationale: Catalytic hydrogenation over Platinum(IV) oxide (Adams' catalyst) in acetic acid is the "gold standard" for reducing pyridines to piperidines without hydrogenating the biaryl ether linkage.

Reagents:

  • 4-(4-Phenoxyphenyl)pyridine (from Phase 1)

  • Platinum(IV) oxide (PtO2) (10 mol%)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Hydrogen Gas (H2) (50 psi)

Protocol:

  • Setup: Dissolve the pyridine intermediate in glacial acetic acid in a Parr hydrogenation bottle.

  • Catalyst: Carefully add PtO2 (Caution: Pyrophoric when dry in the presence of H2; add to wet solvent or under inert gas).

  • Hydrogenation: Pressurize the vessel to 50 psi with H2 gas. Shake/stir at room temperature for 6–12 hours.

  • Monitoring: Monitor by LC-MS. The mass shift will be +6 Da (M+H of pyridine + 6).

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate to remove acetic acid. The residue is the acetate salt of the piperidine.

Phase 3: Salt Formation (Hydrochloride)

Objective: Convert the acetate/free base to the stable hydrochloride salt. Rationale: The HCl salt is preferred for bioavailability and stability studies.

Protocol:

  • Free Base Liberation: Dissolve the acetate salt residue in DCM. Wash with saturated aqueous NaHCO3 to liberate the free base. Dry organic layer (Na2SO4) and concentrate.[1][2]

  • Salt Formation: Dissolve the free base in a minimum amount of dry diethyl ether or ethanol.

  • Precipitation: Add 2.0 M HCl in diethyl ether (or 4.0 M HCl in dioxane) dropwise at 0°C. A white precipitate will form immediately.

  • Collection: Stir for 30 minutes. Filter the solid, wash with cold ether, and dry under high vacuum.

Analytical Data Summary (Expected)

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
1H NMR (DMSO-d6) δ 9.0 (br s, 2H, NH2+), 7.2-7.4 (m, 4H), 6.9-7.1 (m, 5H), 3.3 (m, 2H), 3.0 (m, 2H), 2.8 (m, 1H), 1.8-2.0 (m, 4H)Characteristic piperidine NH2+ protons at ~9.0 ppm.
LC-MS (ESI+) [M+H]+ = 254.15 (Calc.)Single peak >98% purity required.
Solubility Soluble in DMSO, MeOH, Water; Insoluble in Et2O, HexanesSuitable for biological assays.

Experimental Workflow & Signaling

The following diagram details the reaction workflow, including critical checkpoints for quality control (QC).

Workflow Start Start: 4-Chloropyridine Step1 Suzuki Coupling (Pd cat., Reflux) Start->Step1 QC1 QC: TLC/LCMS (Check for dimer) Step1->QC1 QC1->Step1 Incomplete Step2 Hydrogenation (PtO2, H2, AcOH) QC1->Step2 Pass Step3 Salt Formation (HCl/Ether) Step2->Step3 Final Final Product: HCl Salt Step3->Final

Figure 2: Step-by-step experimental workflow with integrated Quality Control checkpoints.

Troubleshooting & Expert Tips

  • Catalyst Poisoning (Step 2): If hydrogenation stalls, the pyridine intermediate may contain sulfur or phosphine residues from Step 1. Solution: Pass the pyridine intermediate through a copper scavenger resin or recrystallize from ethanol before hydrogenation.

  • Over-Reduction: While PtO2 is selective for the pyridine ring over the phenyl ether, high temperatures (>50°C) may lead to cleavage of the ether bond. Control: Maintain reaction at room temperature.

  • Hygroscopicity: The HCl salt can be hygroscopic. Storage: Store under argon at -20°C. For precise weighing in biological assays, allow the vial to equilibrate to room temperature before opening.

References

  • Dhanapalan, N., et al. (1998). "Design and Synthesis of Novel α1a-Adrenoceptor-Selective Dihydropyridine Antagonists." Journal of Medicinal Chemistry.

  • Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 4-phenylpiperidines as potent and selective inhibitors of the glycine transporter 1 (GlyT1)." Bioorganic & Medicinal Chemistry Letters.

  • Patent CN105461617A. "Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine." (Demonstrates Pyridine Reduction Route).

  • Saeedi, S., et al. (2025).[4] "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold." ChemMedChem.

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 4-(4-Phenoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Paradigm of Prudence in Pharmaceutical Research

In the landscape of modern drug discovery and development, the chemical entities we engage with are often novel, with toxicological profiles that are not yet fully elucidated. 4-(4-Phenoxyphenyl)piperidine hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry, represents such a frontier. As a Senior Application Scientist, it is my experience that the bedrock of innovation is not just scientific acumen, but an unwavering commitment to safety. This guide is therefore not a mere recitation of standard protocols, but a deep dive into the principles of risk mitigation and responsible handling, tailored to the specific structural class of this compound. Our directive is to foster a culture of safety that is as rigorous as our research.

Section 1: Compound Profile and Presumed Hazard Analysis

4-(4-Phenoxyphenyl)piperidine hydrochloride is a substituted piperidine derivative. The piperidine moiety is a common scaffold in many pharmaceuticals, and its derivatives can exhibit a wide range of biological activities. Given that this compound is a hydrochloride salt, it is likely a crystalline solid at room temperature, which can present an inhalation hazard if handled improperly.

Note on Data Scarcity: As of the writing of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for 4-(4-Phenoxyphenyl)piperidine hydrochloride is not available. Therefore, the following hazard analysis is predicated on data from structurally analogous compounds, namely 4-(4-phenoxybenzyl)-piperidine hydrochloride and 4-(4-chlorophenoxy)piperidine hydrochloride, as well as general principles for handling potent pharmaceutical intermediates.[1] This approach of "safety by analogy" is a cornerstone of proactive chemical risk assessment in research and development settings.

Anticipated Hazards:

  • Acute Oral Toxicity: Based on analogs, this compound is anticipated to be harmful if swallowed. The primary concern would be systemic effects following absorption from the gastrointestinal tract.

  • Skin and Eye Irritation: Similar piperidine derivatives are known to cause skin and serious eye irritation.[1] Direct contact with the powder or solutions could lead to localized inflammation, redness, and pain.

  • Respiratory Tract Irritation: Inhalation of airborne dust may cause irritation to the respiratory system.[1]

  • Unknown Chronic Effects: The long-term toxicological properties have not been fully investigated. As with any novel compound, it should be treated as potentially hazardous with unknown chronic effects.

Section 2: The Cornerstone of Control: Engineering and Personal Protective Equipment

The principle of "as low as reasonably practicable" (ALARP) must govern all exposure control strategies. This is best achieved through a multi-layered approach, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of solid 4-(4-Phenoxyphenyl)piperidine hydrochloride should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure. For potent compounds, a dedicated and well-maintained ventilation system is critical.

  • Containment: For weighing and transferring larger quantities, the use of a glove box or an appropriate containment isolator is strongly recommended.[2] This provides a physical barrier between the operator and the compound.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides an extra layer of protection against tears and permeation. The outer glove can be removed and replaced if contamination is suspected, without compromising the primary barrier.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or airborne particles from reaching the eyes.[3]
Body Protection A lab coat, buttoned completely, with tight-fitting cuffs. For larger scale operations, a disposable gown made of a low-permeability fabric should be worn over the lab coat.Prevents contamination of personal clothing and skin. Disposable gowns are crucial for potent compounds to avoid carrying contaminants outside the laboratory.
Respiratory For procedures with a high potential for aerosol generation, a NIOSH-approved respirator with P100 (HEPA) filters should be used in addition to a chemical fume hood.Provides a higher level of protection against inhalation of fine particles than can be guaranteed by a fume hood alone, especially during transfers or if there is a potential for spills.

Section 3: Standard Operating Procedure (SOP): Weighing and Solution Preparation

This protocol is designed to be a self-validating system, where each step reinforces the safety of the overall process.

Objective: To accurately weigh 100 mg of 4-(4-Phenoxyphenyl)piperidine hydrochloride and prepare a 10 mg/mL solution in DMSO.

Materials:

  • 4-(4-Phenoxyphenyl)piperidine hydrochloride

  • Anhydrous DMSO

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • 15 mL conical tube

  • Vortex mixer

  • Appropriate PPE (as defined in Section 2.2)

Workflow Diagram:

Workflow for Safe Weighing and Dissolution cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_cleanup Cleanup A Don PPE B Prepare Fume Hood A->B C Gather Materials B->C D Tare Balance C->D E Weigh Compound D->E F Record Weight E->F G Transfer to Tube F->G H Add Solvent G->H I Vortex to Dissolve H->I J Decontaminate Surfaces I->J K Dispose of Waste J->K L Doff PPE K->L

Caption: Safe Handling Workflow Diagram

Step-by-Step Methodology:

  • Preparation:

    • Don all required PPE: double nitrile gloves, safety glasses, and a fully buttoned lab coat.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Decontaminate the work surface within the fume hood.

    • Place all necessary equipment (balance, spatula, weighing paper, conical tube, etc.) inside the fume hood.

  • Weighing:

    • Place a piece of weighing paper or a weigh boat on the analytical balance and tare it.

    • Carefully open the container of 4-(4-Phenoxyphenyl)piperidine hydrochloride. Avoid creating dust.

    • Using a clean spatula, slowly transfer approximately 100 mg of the solid onto the weighing paper.

    • Close the compound container immediately.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed solid into the 15 mL conical tube.

    • Add 10 mL of anhydrous DMSO to the tube.

    • Secure the cap on the conical tube.

    • Vortex the tube until the solid is completely dissolved.

  • Cleanup and Waste Disposal:

    • Dispose of the weighing paper and any contaminated consumables in a designated hazardous waste container.

    • Thoroughly decontaminate the spatula and the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution.

    • Remove the outer pair of gloves and dispose of them in the hazardous waste container.

    • With the inner gloves still on, transport the sealed hazardous waste for proper disposal according to your institution's guidelines.

    • Remove the remaining PPE in the correct order (lab coat, then inner gloves) and wash hands thoroughly.

Section 4: Emergency Procedures: Preparedness and Response

Spills
  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and then a detergent solution.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Do not attempt to clean it up without specialized training and equipment.

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.[1]

Section 5: Storage and Stability

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Stability: While specific stability data is unavailable, as a hydrochloride salt, it is expected to be relatively stable under recommended storage conditions.

Conclusion: A Culture of Vigilance

The safe handling of 4-(4-Phenoxyphenyl)piperidine hydrochloride, and indeed any novel chemical entity, is not merely a matter of following procedures but of cultivating a deep-seated culture of vigilance. By understanding the potential hazards, employing robust engineering controls, and adhering to meticulous handling protocols, we can ensure that our pursuit of scientific advancement does not come at the cost of personal or environmental safety. This guide provides a framework for that vigilance, empowering researchers to work confidently and responsibly at the cutting edge of pharmaceutical science.

References

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Piperidine, 99% Material Safety Data Sheet. Cole-Parmer. [Link]

  • Chemical Risk Assessment. Health and Safety Authority. [Link]

  • Safety first: Considerations when formulating high potency compounds. Siegfried. [Link]

  • Hazard and risk assessment of chemicals – an introduction. Kemikalieinspektionen. [Link]

  • Managing Risks with Potent Pharmaceutical Products. Pharmaceutical Outsourcing. [Link]

  • Hazardous chemical process risk assessment form. Flinders University. [Link]

  • SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. Aenova Group. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]

  • Risk Assessment of Chemical Products – A Step-by-Step Guide. Intersolia. [Link]

  • Managing risks of hazardous chemicals in the workplace Code of Practice. Safe Work Australia. [Link]

Sources

Introduction: A Proactive Approach to Safety for Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Material Safety Profile of 4-(4-Phenoxyphenyl)piperidine hydrochloride

In the landscape of drug discovery and development, novel chemical entities often present a challenge: the need for rigorous safety assessment before comprehensive toxicological data is available. 4-(4-Phenoxyphenyl)piperidine hydrochloride is one such compound, a promising scaffold that, due to its novelty, lacks a standardized Material Safety Data Sheet (MSDS). This guide is structured to fill that critical gap for researchers, scientists, and drug development professionals.

Rather than presenting a simple checklist, this document provides a holistic safety and handling profile synthesized from established data on its core chemical motifs: the piperidine ring and substituted phenoxy-piperidine analogues. By understanding the known hazards of these closely related structures, we can construct a robust and scientifically-grounded framework for the safe handling, analysis, and management of 4-(4-Phenoxyphenyl)piperidine hydrochloride. This proactive, analogue-based risk assessment is a cornerstone of responsible laboratory practice in the development of new therapeutic agents.

Section 1: Chemical Identity and Physicochemical Properties

4-(4-Phenoxyphenyl)piperidine hydrochloride is a secondary amine hydrochloride salt. Its structure is characterized by a piperidine ring linked to a phenoxyphenyl group. This combination suggests that its chemical behavior will be influenced by the basicity of the piperidine nitrogen and the lipophilicity of the aromatic ether moiety.

Caption: Chemical structure of 4-(4-Phenoxyphenyl)piperidine hydrochloride.

While specific experimental data for this molecule is not widely published, its properties can be estimated based on related compounds.

PropertyData / Inferred ValueJustification / Source
Molecular Formula C₁₇H₂₀ClNODerived from chemical structure.
Molecular Weight 305.80 g/mol Calculated from the molecular formula.[1]
Appearance White to off-white solidTypical appearance for similar hydrochloride salts of piperidine derivatives.[2]
Solubility Soluble in water and alcoholsThe hydrochloride salt form generally confers aqueous solubility. The parent compound, piperidine hydrochloride, is noted for its solubility in water and alcohol.[3]
Stability Stable under recommended storage conditions. May be hygroscopic.Piperidine hydrochloride salts are generally stable but can be hygroscopic.[4][5] It is best to store in a cool, dry place under an inert atmosphere.[6][7]
InChIKey Not readily available.A unique identifier would be assigned upon registration in chemical databases.
CAS Number Not readily available.A unique CAS number would be assigned upon registration.

Section 2: Inferred Hazard Identification and Classification

A robust hazard assessment can be formulated by examining the toxicological profiles of piperidine hydrochloride and its substituted analogues. The primary hazards are associated with the piperidine moiety, which is known for its acute toxicity upon ingestion and its corrosive/irritant properties.

GHS Classification Synthesis

The Globally Harmonized System (GHS) classification is inferred from compounds with high structural similarity.

  • Piperidine Hydrochloride (CAS 6091-44-7): Classified as Acute Toxicity, Oral (Category 3), with the hazard statement H301: Toxic if swallowed.[4][5][8]

  • Substituted Piperidines (e.g., 4-(4-Chlorophenoxy)piperidine hydrochloride): Consistently classified with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

  • Piperidine (Base): Known to be toxic in contact with skin and if inhaled, and causes severe skin burns and eye damage.[9]

This confluence of data strongly suggests a compound that must be handled with significant caution.

GHS_Hazards cluster_pictograms GHS Pictograms cluster_classification Inferred Classification skull Acute Toxicity (fatal or toxic) H301 H301 Toxic if swallowed skull->H301 exclamation Irritant (skin/eye) Respiratory Irritant H315 H315 Causes skin irritation H319 H319 Causes serious eye irritation H335 H335 May cause respiratory irritation

Caption: Summary of inferred GHS Hazards for 4-(4-Phenoxyphenyl)piperidine hydrochloride.

Hazard ClassPictogramSignal WordHazard Statement (H-Code)Basis of Inference
Acute Toxicity, Oral Skull & CrossbonesDanger H301: Toxic if swallowedBased on piperidine hydrochloride.[4][8]
Skin Corrosion/Irritation Exclamation MarkWarning H315: Causes skin irritationBased on substituted piperidine analogues.[6]
Serious Eye Damage/Irritation Exclamation MarkWarning H319: Causes serious eye irritationBased on substituted piperidine analogues.[6]
STOT - Single Exposure Exclamation MarkWarning H335: May cause respiratory irritationBased on substituted piperidine analogues.[6]

Section 3: Risk Mitigation and Safe Handling Protocols

A self-validating safety protocol is built on the principle of "as low as reasonably practicable" (ALARP) exposure. Given the inferred acute oral toxicity and irritant properties, all handling should be performed under the assumption that the compound is potent and hazardous.

Exposure Controls: A Multi-Layered Defense
  • Engineering Controls (Primary Barrier): All manipulations of the solid compound (weighing, preparing solutions) must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[4][10] The causality is clear: engineering controls remove the hazard from the researcher's breathing zone, which is the most effective means of protection.

  • Personal Protective Equipment (PPE) (Secondary Barrier): PPE is essential, not as a substitute for, but as a complement to engineering controls.

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended).Provides a barrier against skin contact. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[4] The skin is a potential route of exposure for piperidine compounds.[10]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[4]Protects against accidental splashes and airborne particles, directly addressing the H319 "Causes serious eye irritation" hazard. A face shield should be used if there is a significant splash risk.
Skin/Body Protection Fully-buttoned laboratory coat.Prevents contamination of personal clothing and skin.[6]
Respiratory Protection Not required if handled exclusively within a fume hood. If engineering controls fail, use a NIOSH-approved respirator with particulate filters.The primary engineering controls are designed to make this unnecessary. Respiratory protection is a backup for non-routine or emergency situations.[10]
Workflow for Safe Handling and Use

This workflow ensures safety at every stage of the compound's lifecycle in the laboratory.

Safe_Handling_Workflow start Start: Receive Compound storage Store in a cool, dry, well-ventilated, locked area. Label clearly. start->storage pre_use Pre-Use Check: 1. Read SDS/Safety Guide. 2. Verify engineering controls (fume hood). 3. Don appropriate PPE. storage->pre_use weighing Weighing Solid: Perform ONLY inside fume hood or containment balance enclosure. pre_use->weighing solubilizing Solution Prep: Add solid to solvent slowly. Handle solutions in fume hood. weighing->solubilizing experiment Experimental Use: Maintain containment. Avoid generating aerosols. solubilizing->experiment spill_check Spill? experiment->spill_check spill_proc Spill Response: 1. Evacuate area. 2. Alert personnel. 3. Use appropriate spill kit for chemical powders. 4. Avoid raising dust. spill_check->spill_proc Yes post_use Post-Use: Decontaminate surfaces. Wash hands thoroughly. spill_check->post_use No spill_proc->post_use waste Waste Disposal: Dispose of as toxic hazardous waste in accordance with local regulations. Do not dispose down the drain. post_use->waste end End waste->end

Caption: A comprehensive workflow for the safe handling of potent chemical compounds.

First Aid and Emergency Procedures

Based on data for piperidine and its salts:

  • If Swallowed: Immediately call a POISON CENTER or doctor.[4][8] Do NOT induce vomiting. Rinse mouth. The immediate and primary concern is acute toxicity.

  • If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water.[8] If skin irritation occurs, seek medical advice.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8] If eye irritation persists, get medical advice.[6][8]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

Section 4: Analytical Methodologies for Quality Control

For drug development professionals, ensuring the identity and purity of a compound is as critical as handling it safely. The following are validated, field-proven methodologies adapted for 4-(4-Phenoxyphenyl)piperidine hydrochloride.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol is designed to separate the main compound from potential impurities. The choice of a C18 column is based on the hydrophobic nature of the phenoxyphenyl group, while the acidic mobile phase ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks.[11]

Experimental Protocol:

  • Apparatus and Reagents:

    • HPLC system with UV or DAD detector.[11]

    • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Trifluoroacetic acid (TFA).

    • Reference standard of 4-(4-Phenoxyphenyl)piperidine hydrochloride.

  • Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid modifier suppresses the silanol activity on the column and ensures the analyte is in a single ionic state, improving peak shape.[12]
Mobile Phase B AcetonitrileThe organic solvent used to elute the compound from the non-polar C18 column.
Gradient Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes.A gradient elution is necessary to ensure that both polar and non-polar impurities are effectively separated and eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between resolution and analysis time.[12]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[12]
Detection UV at ~225 nmThe phenoxyphenyl moiety is expected to have strong absorbance in the low UV range. Wavelength should be optimized by scanning the reference standard.[13]
Injection Vol. 10 µLA typical volume to avoid column overloading.
  • Procedure:

    • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

    • Prepare the sample to be analyzed at the same concentration.

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the sample and run the gradient method.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the chemical structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide definitive information. Expected signals would include:

    • Multiple signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the two phenyl rings.

    • Signals corresponding to the protons on the piperidine ring, likely in the 1.5-3.5 ppm range. The protons adjacent to the nitrogen will be the most downfield.

    • A broad signal for the N-H proton, the chemical shift of which will be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, corroborating the structure. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups.[14]

Section 5: Toxicological Profile (Inferred)

The specific toxicological properties of 4-(4-Phenoxyphenyl)piperidine hydrochloride have not been fully investigated. [5] Therefore, it must be treated as a compound of unknown toxicity, and all handling procedures should reflect this.

The known toxicology of the piperidine scaffold provides a crucial baseline for risk assessment. Piperidine acts as a neuromodulator and can interact with cholinergic receptors.[15] Inhalation exposure can cause irritation, coughing, and dizziness.[15] The oral LD50 in rats for piperidine hydrochloride is reported as 133 mg/kg, placing it in GHS Category 3 for acute oral toxicity.[4] The addition of the bulky, lipophilic phenoxyphenyl group may significantly alter its absorption, distribution, metabolism, excretion (ADME), and overall toxicological profile. It should be assumed that the compound is biologically active until proven otherwise.

Conclusion

This guide establishes a comprehensive safety and handling framework for 4-(4-Phenoxyphenyl)piperidine hydrochloride based on a scientifically sound analysis of its structural analogues. The core tenets of this framework are: 1) Acknowledge the Hazard: Treat the compound as acutely toxic if swallowed and as a skin, eye, and respiratory irritant. 2) Control Exposure: Utilize engineering controls as the primary barrier, supplemented by appropriate PPE. 3) Verify Identity and Purity: Employ robust analytical methods like HPLC and NMR to ensure the quality of the material. By adhering to these principles, researchers and developers can work safely and effectively with this and other novel chemical entities, upholding the highest standards of scientific integrity and laboratory safety.

References

  • PubChem. 4-(4-Methoxyphenyl)piperidine. National Center for Biotechnology Information. [Link]

  • Jubilant Ingrevia. Safety Data Sheet: Piperidine Hydrochloride. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. [Link]

  • National Center for Biotechnology Information. (2008). Piperidine. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6. National Academies Press (US). [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Al-Shahrani, H., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Latin American Journal of Pharmacy. [Link]

  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica. [Link]

  • Eap, C. B., et al. (2004). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. Journal of Chromatography B. [Link]

  • Google Patents. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Avci, D., et al. (2016). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Journal of Molecular Structure. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • Holzgrabe, U. (2005). NMR spectroscopy in pharmacy. Analytica Chimica Acta. [Link]

  • SpectraBase. 4-(4-Chlorophenyl)-4-hydroxypiperidine Spectrum. [Link]

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Methodological & Application

Application Note: TLC Protocols for 4-(4-Phenoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

4-(4-Phenoxyphenyl)piperidine hydrochloride (CAS: 1016736-68-1 / Free base variants) is a critical pharmacophore scaffold, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., Ibrutinib analogs) and antifungal agents.

As a secondary amine hydrochloride salt, this molecule presents specific chromatographic challenges on silica gel. The protonated nitrogen interacts strongly with the acidic silanol groups (


) of the stationary phase, leading to "streaking" or "comet-tailing," which compromises resolution and purity assessment.

This guide provides a standardized, self-validating protocol to overcome these ionic interactions, ensuring sharp, reproducible spots for quantitative and qualitative analysis.

Physicochemical Profile
PropertyCharacteristicChromatographic Implication
Structure Secondary Amine (Piperidine) + Biphenyl EtherDual-mode detection (UV + Chemical Stain).
Form Hydrochloride Salt (

)
Highly polar; requires basic modifier to migrate.
UV Activity High (

)
The phenoxyphenyl group provides strong UV absorption.
pKa

(Piperidine nitrogen)
Requires mobile phase pH > 10 for free-base migration.

Sample Preparation (The "In-Situ" Neutralization)

Critical Step: Do not spot the hydrochloride salt directly onto the plate without a neutralization strategy. The salt will remain at the baseline or streak upward.

Protocol A: Pre-Basification (Recommended for Purity Checks)
  • Weigh 5 mg of 4-(4-Phenoxyphenyl)piperidine HCl into a 1.5 mL vial.

  • Add 0.5 mL of Methanol (MeOH) or Dichloromethane (DCM).

  • Add 2 drops of Triethylamine (TEA) or 28% Ammonium Hydroxide (

    
    ).
    
  • Vortex for 30 seconds. The solution may become slightly cloudy (formation of

    
     or 
    
    
    
    salts).
  • Allow salts to settle or centrifuge briefly. Spot the clear supernatant.

Protocol B: Plate Basification (Alternative)

If pre-basification is not feasible, run the TLC plate in a chamber containing a beaker with 1 mL of Ammonium Hydroxide for 10 minutes before developing. This saturates the silica with ammonia vapor, neutralizing the acidic sites.

Mobile Phase Systems

Two orthogonal systems are recommended to ensure no co-eluting impurities are missed.

System 1: The "Gold Standard" (Polar Impurities)

Best for monitoring reaction completion (consumption of starting material) and checking for polar byproducts.

  • Composition: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (

    
    )
    
  • Ratio: 90 : 10 : 1 (v/v/v)

  • Expected Rf: 0.35 – 0.45 (Free Base)

  • Notes: The ammonia is essential to deprotonate the amine, allowing it to move as the free base.

System 2: High Resolution (Non-Polar Impurities)

Best for separating the product from non-polar precursors (e.g., phenyl ether halides).

  • Composition: Ethyl Acetate (EtOAc) : Hexanes : Triethylamine (TEA)

  • Ratio: 50 : 50 : 1 (v/v/v)

  • Expected Rf: 0.20 – 0.30

  • Notes: TEA serves the same function as ammonia but is more miscible in non-polar organic solvents.

Visualization & Detection

Because the molecule contains both an aromatic system and a secondary amine, a dual-visualization strategy is required for validation.

Step 1: UV Fluorescence (Non-Destructive)
  • Wavelength: 254 nm

  • Observation: The phenoxyphenyl moiety will appear as a distinct dark spot against the green fluorescent background of

    
     silica plates.
    
  • Limit of Detection: ~0.5 µg

Step 2: Chemical Staining (Destructive)

After UV marking, apply one of the following stains to confirm the amine functionality.

Stain ReagentPreparationResultSpecificity
Ninhydrin 1.5g Ninhydrin in 100mL n-butanol + 3mL AcOH.Red/Pink spot after heating to 110°C.Specific to amines. Secondary amines may appear fainter/more yellow-pink than primary amines.
Dragendorff Bismuth subnitrate + Potassium Iodide in AcOH/H2O.Orange spot on yellow background.Highly specific for tertiary/secondary amines and alkaloids.
Iodine Chamber Solid

crystals in a closed jar.[1]
Yellow/Brown spot .Universal (Reversible).

Method Development Logic (Flowchart)

The following diagram illustrates the decision matrix for analyzing amine salts, ensuring the correct protocol is selected based on the analytical goal.

TLC_Workflow Start Start: 4-(4-Phenoxyphenyl) piperidine HCl Sample Solubility Dissolve in MeOH/DCM Start->Solubility Goal Define Analytical Goal Solubility->Goal Rxn_Monitor Reaction Monitoring (Polar System) Goal->Rxn_Monitor Check Progress Purity Final Purity Check (Non-Polar System) Goal->Purity Check Impurities Mobile_A Mobile Phase A: DCM : MeOH : NH4OH (90:10:1) Rxn_Monitor->Mobile_A Vis_UV 1. UV Visualization (254 nm) Mobile_A->Vis_UV Mobile_B Mobile Phase B: EtOAc : Hexane : TEA (50:50:1) Purity->Mobile_B Mobile_B->Vis_UV Vis_Stain 2. Ninhydrin/Dragendorff (Confirm Amine) Vis_UV->Vis_Stain

Caption: Decision matrix for selecting the optimal mobile phase and visualization method based on the analytical objective (Reaction Monitoring vs. Purity).

Troubleshooting: The "Comet" Effect

Symptom: The spot streaks from the baseline to the solvent front, or appears as a long oval.

Root Cause:

  • Insufficient Base: The amine is partially protonated.

    • Fix: Add 0.5% more

      
       or TEA to the mobile phase.
      
  • Overloading: Too much sample applied.

    • Fix: Dilute the sample 1:10 and re-spot.

  • Acidic Silica: Old plates may be too acidic.

    • Fix: Pre-wash the plate with Mobile Phase A and dry before spotting.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Merck Millipore. (2023). TLC Visualization Reagents: Ninhydrin and Dragendorff Protocols. Retrieved from .

  • PubChem. (2023). Compound Summary: 4-(4-Phenoxyphenyl)piperidine. National Library of Medicine. Retrieved from .

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker Inc.

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Application Notes and Protocols for the Experimental Characterization of 4-(4-Phenoxyphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale for a Tiered Approach to Characterizing 4-(4-Phenoxyphenyl)piperidine hydrochloride

The novel compound, 4-(4-Phenoxyphenyl)piperidine hydrochloride, possesses a chemical scaffold suggestive of potential activity within the central nervous system (CNS). The 4-phenylpiperidine core is a well-established pharmacophore found in a variety of CNS-active agents, notably opioid receptor modulators.[1][2] The addition of a phenoxyphenyl moiety introduces further structural complexity and potential for interaction with a broader range of biological targets. Piperidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.[3][4]

Given the absence of pre-existing pharmacological data for this specific molecule, a systematic, tiered approach to its characterization is paramount. This guide provides a comprehensive experimental framework designed to first elucidate the primary biological targets of 4-(4-Phenoxyphenyl)piperidine hydrochloride and subsequently to characterize its functional activity in both in vitro and in vivo models. Our approach is designed to be resource-efficient, beginning with broad-based screening and progressing to more focused and complex assays based on initial findings. This ensures a logical and scientifically rigorous evaluation of the compound's therapeutic potential.

Part 1: Foundational In Vitro Profiling

The initial phase of characterization focuses on identifying the primary molecular targets of 4-(4-Phenoxyphenyl)piperidine hydrochloride. Based on its structural motifs, we hypothesize potential interactions with opioid receptors, monoamine transporters, sigma receptors, and monoamine oxidase enzymes.

Primary Target Screening: Unveiling the Molecular Interactions

The first step is to perform a broad screen to identify which, if any, of the hypothesized targets the compound interacts with at a physiologically relevant concentration.

cluster_0 Compound Preparation cluster_1 Radioligand Binding Assays cluster_2 Enzyme Inhibition Assay cluster_3 Data Analysis Compound 4-(4-Phenoxyphenyl)piperidine hydrochloride (Stock Solution in DMSO) Opioid Opioid Receptors (μ, δ, κ) Compound->Opioid MAT Monoamine Transporters (DAT, SERT, NET) Compound->MAT Sigma Sigma Receptors (σ1, σ2) Compound->Sigma MAO Monoamine Oxidase (MAO-A, MAO-B) Compound->MAO Analysis Determine % Inhibition at a fixed concentration (e.g., 10 µM) Opioid->Analysis MAT->Analysis Sigma->Analysis MAO->Analysis

Caption: Initial screening workflow for 4-(4-Phenoxyphenyl)piperidine hydrochloride.

This protocol outlines a competitive binding assay to determine if the test compound displaces a known radiolabeled ligand from its target.

Objective: To assess the binding affinity of 4-(4-Phenoxyphenyl)piperidine hydrochloride to human opioid (μ, δ, κ), monoamine transporters (DAT, SERT, NET), and sigma (σ1, σ2) receptors.

Materials:

  • Cell membranes or recombinant systems expressing the target receptors.

  • Radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid, [³H]-DPDPE for δ-opioid, [³H]-U69,593 for κ-opioid, [³H]-WIN 35,428 for DAT, [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-(+)-Pentazocine for σ1, [³H]-DTG for σ2).

  • 4-(4-Phenoxyphenyl)piperidine hydrochloride.

  • Assay buffer (specific to each target).

  • Scintillation vials and cocktail.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of 4-(4-Phenoxyphenyl)piperidine hydrochloride.

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plates at the recommended temperature and duration for each specific target to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding inhibited by the test compound.

Data Analysis: Initially, a single high concentration (e.g., 10 µM) of the test compound is used to determine if there is significant inhibition (>50%). If significant inhibition is observed, a full concentration-response curve should be generated to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

This protocol describes a fluorometric assay to measure the inhibition of MAO-A and MAO-B activity.

Objective: To determine if 4-(4-Phenoxyphenyl)piperidine hydrochloride inhibits the enzymatic activity of human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine for a spectrophotometric assay or a fluorogenic substrate for a fluorescence-based assay).[5]

  • 4-(4-Phenoxyphenyl)piperidine hydrochloride.

  • Known MAO inhibitors for positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

  • Assay buffer.

  • 96-well black plates (for fluorescence).

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme, assay buffer, and either the test compound or a positive control inhibitor.

  • Pre-incubate to allow the compound to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the MAO substrate.

  • Incubate at 37°C for a specified time.

  • Measure the fluorescence (or absorbance) of the product formed.

  • Calculate the percentage of MAO activity inhibited by the test compound.

Data Analysis: Similar to the binding assays, an initial screen at a high concentration will determine if there is significant inhibition. If so, a full dose-response curve will be generated to determine the IC50 value.

Target Potential Assay Type Example Radioligand/Substrate Initial Screening Concentration Primary Endpoint
μ-Opioid ReceptorRadioligand Binding[³H]-DAMGO10 µM% Inhibition
δ-Opioid ReceptorRadioligand Binding[³H]-DPDPE10 µM% Inhibition
κ-Opioid ReceptorRadioligand Binding[³H]-U69,59310 µM% Inhibition
Dopamine Transporter (DAT)Radioligand Binding[³H]-WIN 35,42810 µM% Inhibition
Serotonin Transporter (SERT)Radioligand Binding[³H]-Citalopram10 µM% Inhibition
Norepinephrine Transporter (NET)Radioligand Binding[³H]-Nisoxetine10 µM% Inhibition
Sigma-1 ReceptorRadioligand Binding[³H]-(+)-Pentazocine10 µM% Inhibition
Sigma-2 ReceptorRadioligand Binding[³H]-DTG10 µM% Inhibition
MAO-AEnzyme InhibitionFluorogenic Substrate10 µM% Inhibition
MAO-BEnzyme InhibitionFluorogenic Substrate10 µM% Inhibition
Secondary In Vitro Assays: Functional Characterization

Once a primary target is identified (i.e., significant activity observed in the initial screen), the next step is to characterize the functional effect of the compound on that target.

Objective: To determine if 4-(4-Phenoxyphenyl)piperidine hydrochloride acts as an agonist, antagonist, or allosteric modulator at the identified opioid receptor subtype.

Example Assay: [³⁵S]GTPγS Binding Assay This assay measures the activation of G-proteins, which is an early event in GPCR signaling.

Procedure:

  • Prepare cell membranes expressing the target opioid receptor.

  • In the presence of GDP, incubate the membranes with varying concentrations of the test compound.

  • Add [³⁵S]GTPγS and incubate to allow for binding to activated G-proteins.

  • Separate bound from free [³⁵S]GTPγS by filtration.

  • Quantify the bound radioactivity.

Data Interpretation:

  • Agonist: The compound will stimulate [³⁵S]GTPγS binding in a concentration-dependent manner.

  • Antagonist: The compound will inhibit the stimulation of [³⁵S]GTPγS binding induced by a known agonist in a concentration-dependent manner.

  • Inverse Agonist: The compound will decrease the basal [³⁵S]GTPγS binding.

Objective: To determine if 4-(4-Phenoxyphenyl)piperidine hydrochloride inhibits the reuptake of neurotransmitters by their respective transporters.

Procedure:

  • Use cells stably expressing DAT, SERT, or NET.[6]

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Add a radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine).

  • Incubate for a short period to allow for transporter-mediated uptake.

  • Wash the cells with ice-cold buffer to remove extracellular radiolabel.

  • Lyse the cells and measure the intracellular radioactivity.

Data Analysis: A decrease in intracellular radioactivity in the presence of the test compound indicates inhibition of transporter function. An IC50 value for uptake inhibition can be determined.

Part 2: In Vivo Behavioral Models

Based on the in vitro profile, appropriate in vivo models should be selected to assess the compound's physiological effects. The following are examples of models relevant to the potential targets.

Models for Antidepressant and Anxiolytic Activity

If the compound shows activity at SERT, NET, or sigma-1 receptors, these models are appropriate.

The FST is a widely used model to screen for antidepressant-like activity.[7][8]

Objective: To assess the effect of 4-(4-Phenoxyphenyl)piperidine hydrochloride on depressive-like behavior.

Procedure:

  • Administer the test compound or vehicle to mice at various doses.

  • After a specified pre-treatment time, place each mouse individually into a cylinder of water from which it cannot escape.

  • Record the duration of immobility during the last 4 minutes of a 6-minute test session.

Data Interpretation: A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

The EPM is a standard test for assessing anxiety-like behavior.[9][10][11]

Objective: To evaluate the anxiolytic or anxiogenic potential of 4-(4-Phenoxyphenyl)piperidine hydrochloride.

Procedure:

  • Administer the test compound or vehicle to mice.

  • Place each mouse in the center of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.

Data Interpretation:

  • Anxiolytic effect: A significant increase in the time spent and/or entries into the open arms.

  • Anxiogenic effect: A significant decrease in the time spent and/or entries into the open arms.

Model for Analgesic Activity

If the compound shows activity at opioid receptors, a model of nociception is warranted.

This test measures the response to a thermal stimulus and is sensitive to centrally acting analgesics.

Objective: To determine the analgesic properties of 4-(4-Phenoxyphenyl)piperidine hydrochloride.

Procedure:

  • Administer the test compound or vehicle to mice.

  • At various time points after administration, place each mouse on a heated surface (e.g., 55°C).

  • Record the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time is used to prevent tissue damage.

Data Interpretation: A significant increase in the response latency compared to the vehicle group indicates an analgesic effect.

Part 3: Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

In Vitro Assay Parameter Compound A Compound B (Control)
DAT Binding Ki (nM)15010
SERT Binding Ki (nM)>10,0005
NET Binding Ki (nM)80020
SERT Uptake IC50 (nM)>10,0008
MAO-A Inhibition IC50 (µM)250.1
MAO-B Inhibition IC50 (µM)>500.5

Conclusion: A Pathway to Understanding Novel Compounds

This structured, multi-tiered approach provides a robust framework for the initial characterization of 4-(4-Phenoxyphenyl)piperidine hydrochloride. By beginning with broad screening across plausible targets and then progressing to more specific functional and behavioral assays, researchers can efficiently and logically elucidate the pharmacological profile of this novel compound. The causality behind this experimental design is to build a comprehensive understanding from the molecular level to the whole-organism response, thereby providing a solid foundation for further drug development efforts.

References

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. Chem-Impex International. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Prommer, E. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Journal of opioid management, 11(5), 425–435. [Link]

  • Basu, S., & Seth, P. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC medicinal chemistry, 11(9), 973–991. [Link]

  • Basu, S., & Seth, P. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 2793, 357–366. [Link]

  • Nguyen, L., et al. (2016). Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. Advances in experimental medicine and biology, 964, 133–152. [Link]

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • De Cunto, M., et al. (1983). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of medicinal chemistry, 26(11), 1604–1609. [Link]

  • Perona, M. T., et al. (2008). Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice. Behavioral pharmacology, 19(5-6), 421–433. [Link]

  • Zaveri, N. T., et al. (2004). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & medicinal chemistry letters, 14(14), 3691–3695. [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 659. [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 659. [Link]

  • Casy, A. F., & Myers, J. L. (1964). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of pharmacy and pharmacology, 16, 455–461. [Link]

  • Guillot, T. S., & Miller, G. W. (2009). The vesicular monoamine transporter 2: an underexplored pharmacological target. Expert opinion on therapeutic targets, 13(7), 817–829. [Link]

  • Walf, A. A., & Frye, C. A. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]

  • Perona, M. T., et al. (2008). Animal models of depression in dopamine, serotonin, and norepinephrine transporter knockout mice. Behavioral pharmacology, 19(5-6), 421–433. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of visualized experiments : JoVE, (22), 1088. [Link]

Sources

using 4-(4-Phenoxyphenyl)piperidine hydrochloride in receptor binding studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Receptor Binding Profiling of 4-(4-Phenoxyphenyl)piperidine Hydrochloride

Executive Summary

This guide details the experimental protocols for characterizing 4-(4-Phenoxyphenyl)piperidine hydrochloride (CAS: 182353-83-9) in receptor binding assays. This compound represents a "privileged scaffold"—a core structural motif found in high-affinity ligands for the Sigma-1 receptor (


R)  and the NMDA receptor GluN2B (NR2B) subunit .

While often used as a synthetic intermediate for complex neuroactive drugs (e.g., Ifenprodil analogs), this hydrochloride salt possesses intrinsic affinity that must be quantified during Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) studies. This note provides validated protocols for radioligand displacement assays to determine


 values at these specific targets.

Compound Profile & Handling

PropertySpecification
Chemical Name 4-(4-Phenoxyphenyl)piperidine hydrochloride
CAS Number 182353-83-9
Molecular Formula

Molecular Weight 289.80 g/mol
Solubility Soluble in DMSO (>20 mM), Methanol; sparingly soluble in water (requires warming).
Storage Desiccate at -20°C. Hygroscopic.
Stock Preparation Prepare 10 mM stock in 100% DMSO. Aliquot and freeze (avoid freeze-thaw cycles).

Safety Warning: This compound is a potent CNS-active agent. Wear PPE (gloves, lab coat, safety glasses) and handle within a fume hood.

Application 1: Sigma-1 Receptor ( R) Binding Assay

The 4-phenylpiperidine moiety is a classic pharmacophore for the


 receptor. This assay measures the ability of the test compound to displace the selective radioligand 

.
Reagents & Materials[1][2]
  • Tissue Source: Guinea pig brain membranes (rich in

    
    ) or HEK293 cells overexpressing human 
    
    
    
    R.
  • Radioligand:

    
     (Specific Activity: ~30-60 Ci/mmol).
    
  • Non-Specific Binding (NSB) Control: Haloperidol (10

    
    ) or unlabeled (+)-Pentazocine (10 
    
    
    
    ).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 or pH 8.0.

Experimental Workflow
  • Membrane Preparation:

    • Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet in fresh buffer and repeat wash.

    • Final resuspension: Adjust protein concentration to ~0.5 mg/mL.

  • Incubation Setup (96-well plate or tubes):

    • Total Binding: 150

      
       Membrane + 25 
      
      
      
      Vehicle (DMSO) + 25
      
      
      
      
      -Ligand (Final conc: 3 nM).
    • Non-Specific Binding: 150

      
       Membrane + 25 
      
      
      
      Haloperidol + 25
      
      
      
      
      -Ligand.
    • Test Sample: 150

      
       Membrane + 25 
      
      
      
      4-(4-Phenoxyphenyl)piperidine HCl (varying conc) + 25
      
      
      
      
      -Ligand.
  • Reaction: Incubate for 120 minutes at 25°C (equilibrium is slower for lipophilic piperidines).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific filter binding) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Application 2: NMDA Receptor (GluN2B Subunit) Binding Assay

This compound is structurally homologous to the "tail" region of Ifenprodil. It binds to the allosteric amino-terminal domain (ATD) of the GluN2B subunit.

Reagents & Materials[1][2]
  • Tissue Source: Rat forebrain membranes (cortex/hippocampus).

  • Radioligand:

    
    -Ifenprodil or 
    
    
    
    -Ro 25-6981 (highly selective).
  • NSB Control: Unlabeled Ifenprodil (10

    
    ).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4. Critical: Do not add

    
     or Glycine for this specific allosteric site assay unless studying functional modulation.
    
Protocol Differences
  • Incubation: 2 hours at 4°C (Ifenprodil binding is temperature-sensitive and often more stable at 4°C).

  • Concentration Range: Test the compound from

    
     M to 
    
    
    
    M. Note that without the N-linker and phenol headgroup of Ifenprodil, the affinity of the fragment (4-(4-Phenoxyphenyl)piperidine) may be in the micromolar (
    
    
    ) range rather than nanomolar.

Data Analysis & Visualization

Calculating Affinity ( )

Convert


 values to 

using the Cheng-Prusoff equation:

  • 
     = Radioligand concentration used in the assay.
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Assay Workflow Diagram

ReceptorBindingWorkflow Membrane Membrane Prep (Target Receptor) Incubation Incubation (Equilibrium Binding) Membrane->Incubation Compound Test Compound (4-(4-Phenoxyphenyl)piperidine) Compound->Incubation Radioligand Radioligand ([3H]-Pentazocine) Radioligand->Incubation Filtration Filtration (GF/B Filters) Incubation->Filtration 120 min @ 25°C Counting Scintillation Counting (CPM) Filtration->Counting Wash 3x Analysis Data Analysis (Ki Calculation) Counting->Analysis Sigmoidal Fit

Caption: Standard Radioligand Displacement Workflow for Lipophilic Piperidine Ligands.

Pharmacological Context & Mechanism

To interpret the results, one must understand why this molecule binds. It acts as a hydrophobic anchor.

  • Sigma-1 Mode: The basic nitrogen of the piperidine forms an electrostatic interaction with Asp126 , while the phenoxyphenyl group occupies the primary hydrophobic pocket (likely interacting with Tyr103 and Leu105 ).

  • NMDA NR2B Mode: The compound mimics the "right-hand" side of Ifenprodil. It binds at the interface of the GluN1/GluN2B ATD, stabilizing the receptor in a closed, non-conducting conformation.

Pharmacophore Interaction Diagram

Pharmacophore cluster_ligand 4-(4-Phenoxyphenyl)piperidine Asp126 Asp126 (Anionic Site) HydroPocket Hydrophobic Pocket (Tyr103, Leu105) PiperidineN Piperidine Nitrogen (Protonated) PiperidineN->Asp126 Ionic Bond BiarylEther Phenoxyphenyl Group (Lipophilic Tail) PiperidineN->BiarylEther Covalent Link BiarylEther->HydroPocket π-π / Hydrophobic

Caption: Predicted binding mode of the ligand within the Sigma-1 Receptor binding pocket.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Lipophilicity of the phenoxyphenyl group causes filter sticking.Pre-soak filters in 0.3-0.5% Polyethyleneimine (PEI) for 2 hours.
Incomplete Displacement Compound insolubility at high concentrations.Ensure DMSO concentration is <1% in the final assay well. Sonicate stock solution.
Variable Data "Wall effect" or plastic binding.Use Low-Binding polypropylene plates or silanized glass tubes.

References

  • Sigma Receptor Ligand Design

    • Berardi, F., et al. "Halogenated 4-(phenoxymethyl)piperidines as Potential Radiolabeled Probes for Sigma-1 Receptors." Journal of Medicinal Chemistry, 2004.
    • Source:

  • NMDA NR2B Antagonist SAR

    • Guzikowski, A. P., et al.[1] "Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines... selective antagonists at the 1A/2B NMDA receptor subtype."[1][2] Journal of Medicinal Chemistry, 2000.[1]

    • Source:

  • General Receptor Binding Protocols

    • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols."
    • Source:

Disclaimer: This Application Note is for research purposes only. The compound described is a chemical intermediate and potent biological probe; it is not approved for therapeutic use in humans.

Sources

Troubleshooting & Optimization

4-(4-Phenoxyphenyl)piperidine hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility, handling, and formulation of 4-(4-Phenoxyphenyl)piperidine hydrochloride . This content is structured for research professionals requiring high-precision protocols for in vitro and in vivo applications.[1][2]

Topic: Solubility Optimization, Troubleshooting, and Formulation Strategies

Compound CAS: 182353-83-9 (HCl Salt) | Molecular Weight: 289.80 g/mol [1][2][3]

Physicochemical Profile & The Core Challenge

To effectively handle 4-(4-Phenoxyphenyl)piperidine hydrochloride, one must understand its "schizophrenic" solubility profile.[1][2] It is an amphiphilic molecule containing two conflicting domains:

  • Hydrophilic Head: The piperidine hydrochloride moiety (polar, ionic, water-favoring).[1][2]

  • Lipophilic Tail: The phenoxyphenyl group (highly hydrophobic, "greasy", water-repelling).[1][2]

The Solubility Paradox: While the HCl salt form is designed to enhance water solubility, the bulky lipophilic tail dominates its behavior in physiological buffers.[1] The compound readily dissolves in organic solvents (DMSO) but is prone to "shock precipitation" when diluted into aqueous media (PBS, culture media), particularly if the pH shifts near the pKa of the piperidine nitrogen (~9.5–10.5).[1]

Key Chemical Properties
PropertyValue / DescriptionImplication
CAS (HCl Salt) 182353-83-9Use this identifier for ordering to ensure salt form.[1][2][3][4][5]
CAS (Free Base) 181207-55-6Warning: The free base is significantly less water-soluble.[1][2]
Molecular Weight 289.80 g/mol Required for molarity calculations.[1]
Solubility (DMSO) High (>50 mM)Recommended solvent for stock solutions.[1][2]
Solubility (Water) Moderate to LowKinetic solubility is often higher than thermodynamic solubility; metastable solutions may crash out over time.[1][2]
pKa (Calc.) ~10.0 (Piperidine N)At pH 7.4, a small fraction exists as the free base, increasing precipitation risk.[1][2]

Troubleshooting Guide: Solubility & Preparation

Scenario A: "My compound precipitated immediately upon adding water/buffer."

Cause: You likely exceeded the thermodynamic solubility limit or introduced a high-salt environment (salting-out effect) too quickly.[1][2] Solution:

  • Switch to DMSO Stock: Dissolve the solid in 100% DMSO first.[1]

  • Stepwise Dilution: Do not add solid directly to PBS. Add the DMSO stock dropwise to the vortexing buffer.[1]

  • Check pH: Ensure your buffer pH is slightly acidic to neutral (pH 5.5–7.0).[1] Higher pH (>7.[1]5) promotes the insoluble free base form.[1]

Scenario B: "The solution was clear, but crystals formed after 24 hours at 4°C."

Cause: Temperature-dependent solubility.[1] Lowering the temperature reduces the kinetic energy available to keep the hydrophobic tails in solution.[1] Solution:

  • Store aqueous dilutions at room temperature (if stability permits) for short-term use.[1][2]

  • For storage, keep the compound as a frozen DMSO stock (-20°C) . Only dilute immediately before use.

Scenario C: "I need to dose animals, but DMSO is toxic at high volumes."

Cause: Pure aqueous solutions are not viable for high doses (e.g., >10 mg/kg) due to volume constraints and precipitation.[1] Solution: Use a solubilizing vehicle (Excipients).[1]

  • Recommended Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.[1] (See Section 4 for protocol).

Visual Workflows (Decision Trees)

Figure 1: Solvent Selection & Preparation Workflow

This flowchart guides you through the optimal preparation method based on your end application.[1]

G Start Start: Solid 4-(4-Phenoxyphenyl)piperidine HCl AppCheck What is your application? Start->AppCheck DirectAq Direct Aqueous Dissolution? Start->DirectAq InVitro In Vitro / Cell Culture AppCheck->InVitro InVivo In Vivo / Animal Dosing AppCheck->InVivo StockPrep Prepare 10-50 mM Stock in 100% DMSO InVitro->StockPrep Vehicle Formulate Vehicle: 5% DMSO + 40% PEG400 + Saline InVivo->Vehicle Dilution Dilute into Media (Keep DMSO < 0.5%) StockPrep->Dilution Warning NOT RECOMMENDED Risk of precipitation DirectAq->Warning CheckP Check for Precipitation (Microscope/Turbidity) Dilution->CheckP CheckP->Warning Cloudy Ready Ready for Experiment CheckP->Ready Clear Sonication Sonicate / Warm to 37°C Vehicle->Sonication Sonication->Ready

Caption: Decision tree for solubilizing 4-(4-Phenoxyphenyl)piperidine HCl based on experimental requirements.

Detailed Protocols

Protocol A: Preparation of Stock Solution (In Vitro)

Target: 50 mM Stock in DMSO.

  • Weighing: Accurately weigh 14.5 mg of the compound.

  • Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small vials (avoid repeated freeze-thaw cycles) and store at -20°C. Desiccate to prevent water absorption (DMSO is hygroscopic).

Protocol B: In Vivo Formulation (Intraperitoneal/Oral)

Target: 5 mg/mL solution for animal dosing.[1] Vehicle Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.[1]

  • Step 1 (Solvent): Dissolve compound in the calculated volume of DMSO (5% of total volume).[1] Ensure complete dissolution.

  • Step 2 (Co-solvent): Add PEG400 (40% of total volume) and vortex.[1] The solution should be clear.

  • Step 3 (Surfactant): Add Tween 80 (5% of total volume) and vortex gently to avoid excessive foaming.[1]

  • Step 4 (Aqueous): Slowly add warm (37°C) sterile saline (50% of total volume) dropwise while vortexing.

    • Critical: Adding saline too fast may cause the compound to crash out.[1] If cloudiness appears, sonicate immediately.[1]

Frequently Asked Questions (FAQs)

Q1: Can I autoclave the solution? A: No. Autoclaving can degrade the compound (hydrolysis of the ether linkage or oxidation) and will likely cause precipitation due to high heat and pressure changes.[1] Always prepare the solution using sterile solvents and filter-sterilize (0.22 µm PTFE filter) if necessary.[1][2] Note: Use PTFE filters for DMSO solutions; Nylon/PES may dissolve.

Q2: Why does the datasheet say "soluble in water" but mine precipitates? A: "Soluble" is a relative term.[1] The HCl salt is soluble in pure, deionized water at low concentrations.[1] However, in PBS or Media , the presence of salts (Na+, K+, Cl-) reduces solubility ("salting out").[1][2] Furthermore, if the media pH is >7.4, the equilibrium shifts toward the insoluble free base.[1]

Q3: Is the compound light-sensitive? A: While no specific photo-instability is flagged for the core scaffold, phenoxyphenyl ethers can be susceptible to slow oxidation or UV degradation over time.[1][2] It is standard Best Practice to store the solid and stock solutions in amber vials or wrapped in foil.[1]

Q4: How do I convert the dosage if I accidentally bought the Free Base? A: You must account for the molecular weight difference.

  • MW (HCl Salt) = 289.80 g/mol [2][3]

  • MW (Free Base) = 253.34 g/mol

  • Conversion: 1 mg of Free Base is molar equivalent to 1.14 mg of HCl salt.[1]

  • Warning: The Free Base will require significantly more acid (e.g., 1eq HCl) or organic solvent to dissolve.[1]

References

  • PubChem. 4-(4-Phenoxyphenyl)piperidine hydrochloride (Compound Summary).[1][2] National Library of Medicine.[1] Available at: [Link][2]

  • Li, P., & Zhao, L. (2016).[1] Developing Early Formulations: Practice and Perspective.[1] International Journal of Pharmaceutics.[1] (General reference for cosolvent systems in drug discovery).

  • Sigma-Aldrich (Merck). Solubility Guidelines for Lipophilic Amine Salts.[1][2] (General technical resource for handling piperidine derivatives).[1]

Sources

Technical Support Center: Degradation Pathways of 4-(4-Phenoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 4-(4-Phenoxyphenyl)piperidine hydrochloride. This guide is designed for our partners in research and drug development. My objective is to provide you with not just protocols, but the scientific rationale behind them. Understanding the potential liabilities of this molecule is the first step in developing robust formulations and stability-indicating analytical methods. This document is structured as a series of frequently asked questions that address common challenges encountered during stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: I am starting my work with 4-(4-Phenoxyphenyl)piperidine hydrochloride. What are its primary structural liabilities and the most probable degradation pathways?

A1: Excellent question. Proactively understanding a molecule's weaknesses is fundamental. 4-(4-Phenoxyphenyl)piperidine hydrochloride has three primary regions susceptible to degradation, based on fundamental chemical principles and data from related structures:

  • The Piperidine Ring: The secondary amine in the piperidine ring is a key reactive site. It is susceptible to oxidation, which can lead to the formation of N-oxides or even ring-opening products under more aggressive oxidative stress.[1][2] Studies on similar piperidine structures confirm that H-abstraction can occur at the N-H group, initiating degradation cascades.[3]

  • The Ether Linkage: The diaryl ether bond (C-O-C) is another critical point. While generally stable, it can be susceptible to hydrolytic cleavage under forceful acidic or basic conditions, or through photo-degradation.[4][5] This cleavage would result in the formation of phenol and a piperidine-derived fragment.

  • The Aromatic Rings: The phenoxy and phenyl rings are relatively stable but can undergo hydroxylation under specific oxidative (e.g., Fenton-type reagents) or photolytic conditions.

Forced degradation studies are essential to confirm these theoretical pathways for your specific compound and analytical conditions.[6][7][8]

To visualize these potential liabilities, we can map out the hypothetical primary degradation routes.

Caption: Predicted primary degradation pathways for 4-(4-Phenoxyphenyl)piperidine HCl.

Q2: I need to set up a forced degradation study. What specific stress conditions should I employ according to regulatory expectations?

A2: Forced degradation (or stress testing) is a regulatory requirement and a critical tool for understanding degradation pathways and developing stability-indicating methods.[8] Your goal should be to achieve 5-20% degradation of the parent compound to ensure that the degradation products are generated in sufficient quantities for detection and analysis without being overly complex.

Based on ICH guideline Q1A(R2), here is a recommended set of starting conditions.[9][10][11] You should always start with milder conditions and increase the severity as needed.

Stress ConditionRecommended Reagent/ConditionTemperatureDurationCausality & Key Insights
Acid Hydrolysis 0.1 M HCl60-80 °CUp to 72 hrsTargets the ether linkage. Cleavage is often acid-catalyzed.[12][13] Monitor for the appearance of phenol and the corresponding piperidine fragment.
Base Hydrolysis 0.1 M NaOH60-80 °CUp to 72 hrsAlso targets the ether linkage. Some piperidine-containing compounds show greater lability under alkaline conditions.[14][15]
Oxidation 3% H₂O₂Room TempUp to 24 hrsThe secondary amine is highly susceptible to oxidation, potentially forming an N-oxide.[1][2] Keep the temperature low initially as oxidation can be rapid.
Thermal Dry Heat80-105 °CUp to 7 daysAssesses the intrinsic stability of the molecule as a hydrochloride salt.[1] Look for general decomposition rather than specific pathway products initially.
Photostability ICH Q1B Option IIRoom TempPer ICH Q1BExposes the sample to a combination of cool white fluorescent and near-UV light. Aromatic ethers can absorb UV light, leading to radical-mediated degradation.[15]

Protocol: General Approach for a Forced Degradation Study

  • Preparation : Prepare a stock solution of 4-(4-Phenoxyphenyl)piperidine hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water) at ~1 mg/mL.

  • Stress Application : For each condition, mix the stock solution with the stressor (e.g., 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl). For thermal and photo studies, use the stock solution directly (solid state should also be tested).

  • Time Points : Sample at initial (t=0) and several intermediate time points (e.g., 2, 8, 24, 72 hours) to track the degradation rate.

  • Neutralization : Before analysis, neutralize the acid and base samples with an equivalent amount of base/acid to prevent damage to your HPLC column.

  • Analysis : Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC-UV method. A C18 column with a gradient elution using a phosphate buffer and acetonitrile is a common starting point.[14][16][17]

Q3: I'm seeing several new, small peaks in my HPLC chromatogram after an oxidative stress study. How do I confirm they are degradants and not artifacts?

A3: This is a common and important challenge. Differentiating true degradants from solvent impurities, system peaks, or reagent artifacts is key to building a trustworthy stability-indicating method. Here is a systematic troubleshooting workflow:

G cluster_verification Verification Steps cluster_identification Identification cluster_conclusion Conclusion start Unexpected Peak Observed in Stressed Sample check_blank 1. Analyze a 'Stressed Blank' (Reagents + Solvent, No API) start->check_blank check_control 2. Analyze a 'Control Sample' (API + Solvent, No Stressor) check_blank->check_control Peak NOT in blank artifact Peak is an Artifact check_blank->artifact Peak PRESENT in blank check_purity 3. Perform Peak Purity Analysis (Using PDA/DAD Detector) check_control->check_purity Peak NOT in control check_control->artifact Peak PRESENT in control lcms 4. Analyze by LC-MS check_purity->lcms Peak is spectrally pure lcms->artifact Mass does not correspond to a plausible structure degradant Peak is a Degradant lcms->degradant Mass corresponds to a plausible degradant structure

Caption: Workflow for troubleshooting unexpected peaks in a degradation study.

Detailed Explanation of the Workflow:

  • Stressed Blank Analysis : This is your most critical first step. Prepare a blank sample containing everything except your active pharmaceutical ingredient (API) and subject it to the same stress condition (e.g., 3% H₂O₂ in solvent, incubated at room temperature). If the peak appears here, it's an artifact from your reagents or solvent degradation.

  • Control Sample Analysis : This sample contains the API and solvent but is not subjected to the stressor. It helps identify impurities present in the API batch itself or degradation caused by the solvent or light during sample preparation.

  • Peak Purity Analysis : If you have a photodiode array (PDA) or diode array detector (DAD), use the peak purity function. This tool assesses the spectral homogeneity across a single chromatographic peak. A "pure" peak is strong evidence that you are looking at a single compound.

  • LC-MS Analysis : This is the definitive step. A mass spectrometer coupled to your LC will provide the mass-to-charge ratio (m/z) of the compound in the unknown peak. You can then compare this mass to the masses of predicted degradants (e.g., parent compound + 16 for an N-oxide, or the masses of phenol and the piperidine fragment). This provides powerful evidence for structural elucidation.

By following this self-validating logic, you can confidently distinguish true degradation products from experimental noise, ensuring the integrity of your stability data.

References

  • Shanti Sagar, Lankalapalli Srinivas. Results of forced degradation studies. ResearchGate. Available at: [Link]

  • Burch, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Jain, D., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Shinde, P., et al. Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Jagadeesh, K., & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research.
  • Arote, R. B., et al. Stability indicating HPTLC studies of piperine through method development and analysis. ResearchGate. Available at: [Link]

  • Siddiqui, F. A., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan.
  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]

  • Biosynce. (2023). Under what conditions does piperidine decompose?. Biosynce Blog. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Kowalczuk, D., & Hopkała, H. (2009). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
  • Hauth, T., et al. (2000). Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures. PubMed. Available at: [Link]

  • ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Patil, P., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Research Journal of Pharmacy and Technology.
  • Google Patents. (2018). Detection method for determining piperidine residue in bulk drug.
  • Zhang, W-M., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. ACS Publications. Available at: [Link]

  • Peprah, M., et al. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. MDPI. Available at: [Link]

  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Available at: [Link]

  • Hauth, T., et al. (2000). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. National Institutes of Health. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Piperazine Blends with Diamines.
  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • De Ruiter, J., & Holston, P. L. (2013). Analytical Methods. Royal Society of Chemistry.
  • ResearchGate. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. Available at: [Link]

  • Koo, J. H. (2021). Thermal degradation kinetics of aromatic ether polymers.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs.
  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • Ivanova, Y., et al. (2023).
  • Painter, C. J., et al. (2021).
  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Available at: [Link]

  • INCHEM. (2004). ALIPHATIC AND AROMATIC ETHERS (JECFA 52). Available at: [Link]

  • Zhang, W-M., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin.
  • ICH. Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • MDPI. (2024). Abstract of the 2nd International Online Conference on Toxics. Available at: [Link]

  • YouTube. (2024). Q1A (R2) A deep dive in Stability Studies. Available at: [Link]

Sources

storage conditions to prevent degradation of 4-(4-Phenoxyphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Hub for 4-(4-Phenoxyphenyl)piperidine hydrochloride . This guide is designed for researchers requiring strict stability control for this secondary amine salt. While piperidine derivatives are chemically robust, the hydrochloride salt form introduces specific hygroscopic vulnerabilities, and the secondary amine moiety presents an oxidation risk that can compromise quantitative accuracy in biological assays.

This guide moves beyond standard SDS recommendations to provide "Best Practice" protocols for maintaining >99% purity over extended storage periods.

Module 1: Critical Storage Parameters

The following matrix defines the optimal conditions to retard the two primary degradation pathways: oxidative dehydrogenation and hydrolytic disproportionation .

ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy available for auto-oxidation. While the solid is stable at Room Temp (RT), refrigeration extends shelf-life significantly.
Atmosphere Inert Gas (Argon/Nitrogen)Critical: Displaces atmospheric oxygen to prevent N-oxide formation and excludes moisture.
Container Amber Glass with PTFE-lined capAmber glass blocks UV light (catalyst for amine oxidation). PTFE liners prevent plasticizer leaching and ensure a gas-tight seal.
Desiccation Required The HCl salt lattice is hygroscopic. Moisture uptake alters the molecular weight, causing stoichiometry errors in dosing.

Module 2: Degradation Mechanics (The "Why")

Understanding how this molecule degrades allows you to prevent it. The two enemies of 4-(4-Phenoxyphenyl)piperidine HCl are Moisture and Oxygen .

Hygroscopicity & Disproportionation

As an amine hydrochloride, the salt lattice is ionic and polar. It naturally attracts atmospheric water vapor.

  • The Mechanism: Water adsorption disrupts the crystal lattice. In extreme cases, this "micro-solution" environment allows the HCl to dissociate, potentially leading to a localized pH drop or, conversely, the loss of HCl gas over time, reverting the salt partially to its free base form (disproportionation).

  • The Result: "Sticky" solids, caking, and inaccurate weighing (you are weighing water, not drug).

Oxidative Dehydrogenation

Secondary amines are susceptible to radical-initiated oxidation, often catalyzed by light.

  • The Mechanism: Oxygen attacks the nitrogen lone pair or the

    
    -carbon (adjacent to the nitrogen). This leads to the formation of N-oxides  or dehydrogenation to tetrahydropyridine  impurities.
    
  • The Result: The white powder turns off-white, yellow, or brown.

Visualizing the Degradation Pathways

DegradationPathways Compound 4-(4-Phenoxyphenyl) piperidine HCl Moisture Exposure to Moisture (>60% RH) Compound->Moisture Oxygen Exposure to Air/UV Light Compound->Oxygen Hydrate Lattice Hydrate Formation Moisture->Hydrate Absorption NOxide N-Oxide Impurities Oxygen->NOxide Radical Attack Hydrolysis Partial Disproportionation (Loss of HCl) Hydrate->Hydrolysis Long Term Color Yellow/Brown Discoloration NOxide->Color Accumulation

Figure 1: Primary degradation pathways. Moisture leads to physical instability (caking), while oxidation leads to chemical impurity (color change).

Module 3: Troubleshooting Guide (Q&A)

Q1: The powder has turned from white to a faint yellow. Is it still usable?

Diagnosis: This indicates early-stage oxidation (N-oxide formation).

  • Impact: For rough screening (e.g., micromolar IC50s), it may still be viable if the discoloration is minor. For precise quantitative work (Ki determination, in vivo dosing), discard it .

  • Root Cause: The container was likely not flushed with inert gas after the last use, or the cap was not tight.

Q2: The material has clumped into hard aggregates. Can I grind it down?

Diagnosis: This is hygroscopic caking .

  • Solution: You can physically grind it, but your molecular weight (MW) is now incorrect due to absorbed water.

  • Correction: You must dry the material before weighing.

    • Protocol: Place the open vial in a vacuum desiccator over

      
       or anhydrous Calcium Sulfate for 24 hours. Re-weigh until mass is constant.
      
Q3: I need to make a stock solution. How long is it stable?

Diagnosis: Solution stability is significantly lower than solid-state stability.

  • Solvent: DMSO is preferred for stock solutions (usually stable at -20°C for 1-3 months). Water/Saline solutions are prone to hydrolysis and bacterial growth.

  • Advice: Aliquot stocks immediately to avoid freeze-thaw cycles. A freeze-thaw cycle introduces condensation (moisture) into the stock.

Module 4: Advanced Handling Protocols

Protocol A: Inert Gas Aliquoting (The "Gold Standard")

Use this workflow upon receiving a new bulk shipment to maximize shelf life.

  • Preparation: Bring the bulk bottle to room temperature before opening (prevents condensation on the cold solid).

  • Environment: Work in a glove box or use an inverted funnel flowing with gentle Nitrogen/Argon gas over your balance.

  • Aliquot: Weigh out single-use quantities (e.g., 5mg or 10mg) into small amber glass vials.

  • Seal: Flush each vial with Nitrogen for 5 seconds, then immediately cap with a PTFE-lined lid.

  • Seal: Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Store: Place aliquots in a secondary container with a desiccant packet at 4°C.

Decision Logic for Storage

StorageLogic Start Receive 4-(4-Phenoxyphenyl) piperidine HCl CheckSeal Inspect Seal & Appearance Start->CheckSeal Usage Intended Usage Timeline? CheckSeal->Usage Immediate Use within 2 Weeks Usage->Immediate LongTerm Storage > 2 Weeks Usage->LongTerm Desiccator Store in Desiccator (Ambient Temp) Immediate->Desiccator Aliquot Aliquot under Inert Gas LongTerm->Aliquot Freezer Store at -20°C (Double Sealed) Aliquot->Freezer Maximum Stability Fridge Store at 4°C (Amber Vial) Aliquot->Fridge Preferred

Figure 2: Decision tree for processing incoming inventory based on usage frequency.

References

  • Apollo Scientific. (n.d.). Safety Data Sheet: 4-(4-Chlorophenoxy)piperidine hydrochloride. (Structurally similar analog used for stability extrapolation). Retrieved from 1

  • Jubilant Ingrevia. (n.d.).[2][3] Piperidine Safety Data Sheet. (Base moiety stability data). Retrieved from 3

  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine. The Journal of Physical Chemistry A. (Mechanistic insight into piperidine oxidation). Retrieved from 4

  • University of Minnesota. (n.d.). Physical Stability of Pharmaceutical Salts and Cocrystals. (Hygroscopicity of HCl salts). Retrieved from 5

Sources

Technical Support Center: Addressing Poor Bioavailability of 4-(4-Phenoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-phenoxyphenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo bioavailability of this compound. This document provides a structured approach to troubleshooting, grounded in fundamental principles of pharmaceutical sciences, to help you diagnose and overcome common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding 4-(4-phenoxyphenyl)piperidine hydrochloride and the factors that typically govern its bioavailability.

Q1: What are the likely physicochemical properties of 4-(4-phenoxyphenyl)piperidine hydrochloride that could lead to poor bioavailability?

A1: While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its chemical structure—a moderately large, lipophilic molecule containing a basic piperidine nitrogen.

  • Solubility: The free base form is likely a viscous liquid or oil with limited aqueous solubility.[1] The hydrochloride salt is a crystalline solid with enhanced water solubility, but this may not guarantee sufficient solubility in the variable pH environments of the gastrointestinal (GI) tract.[1] Upon dissolution, the salt can convert to the less soluble free base form in the higher pH of the intestine, leading to precipitation and low absorption.

  • Permeability: The phenoxyphenyl and piperidine groups contribute to its lipophilicity, which is generally favorable for membrane permeation. However, the molecule's size and the positive charge of the protonated piperidine ring at physiological pH could limit passive diffusion across the intestinal epithelium.

  • BCS Classification (Predicted): Based on these properties, 4-(4-phenoxyphenyl)piperidine hydrochloride is likely a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. Poor bioavailability for such compounds is a common challenge in drug development.[2][3]

Q2: What does "poor bioavailability" mean in the context of my preclinical studies?

A2: Poor oral bioavailability refers to the low rate and extent to which the active drug is absorbed from the dosage form and becomes available in the systemic circulation.[4] It is often caused by a combination of factors including poor aqueous solubility, slow dissolution rate, low membrane permeability, and extensive first-pass metabolism in the gut wall or liver.[4][5] In a preclinical setting, this manifests as low plasma concentrations (e.g., low Cmax and AUC) after oral administration compared to intravenous (IV) administration.[6]

Q3: Why is the hydrochloride salt form used if it can convert back to the poorly soluble free base?

A3: Salt formation is a common and effective strategy to increase the aqueous solubility and dissolution rate of a basic parent compound.[7] By converting the basic piperidine nitrogen to a hydrochloride salt, the resulting compound is more polar and crystalline, which improves its stability and handling properties.[1][8] The therapeutic benefit often relies on achieving rapid dissolution in the stomach's acidic environment, creating a supersaturated solution that can be absorbed before the compound precipitates in the more neutral pH of the small intestine.[9]

Q4: What are the primary mechanisms that can limit the absorption of a piperidine-containing compound like this one?

A4: Piperidine and its derivatives are found in many pharmaceuticals.[10][11] Key absorption barriers include:

  • Solubility/Dissolution Limitation: As discussed, precipitation in the intestine is a major risk.

  • Permeability Limitation: The compound must cross the lipid bilayer of intestinal epithelial cells. While lipophilic, its size and charge can be limiting factors.

  • Efflux Transporters: The intestinal epithelium expresses efflux transporters like P-glycoprotein (P-gp), which can actively pump absorbed drug molecules back into the gut lumen, reducing net absorption.[12]

  • First-Pass Metabolism: Enzymes in the intestinal wall (e.g., Cytochrome P450s) and the liver can metabolize the drug before it reaches systemic circulation, reducing the amount of active compound available.[13]

Section 2: Troubleshooting Guides

This section provides structured, in-depth guides for specific experimental issues.

Troubleshooting Guide 1: Low and Variable Plasma Exposure in Rodent Pharmacokinetic (PK) Studies

Problem: "I dosed my 4-(4-phenoxyphenyl)piperidine hydrochloride formulation orally in rats, and the resulting plasma concentrations were extremely low and highly variable between animals."

This is a classic sign of solubility- or dissolution-limited absorption. The high variability suggests that minor differences in the GI physiology of individual animals (e.g., gastric pH, transit time) are having a large impact on how much drug gets absorbed.

Causality Analysis Workflow

The following diagram outlines a systematic approach to diagnose the root cause of low and variable exposure.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Diagnosis & Strategy Start Low/Variable In Vivo Exposure Observed Solubility Q1: Is solubility pH-dependent? (Kinetic Solubility Assay) Start->Solubility Dissolution Q2: Does the compound precipitate? (Dissolution/Precipitation Assay) Solubility->Dissolution If soluble at low pH Sol_Limited Diagnosis: Solubility-Limited Strategy: Formulation Enhancement Solubility->Sol_Limited Insoluble across pH range Permeability Q3: Is permeability a barrier? (Caco-2 Permeability Assay) Dissolution->Permeability If precipitation occurs Dissolution->Sol_Limited Precipitates rapidly Perm_Limited Diagnosis: Permeability-Limited Strategy: Prodrug or Permeation Enhancers Permeability->Perm_Limited Low Papp value High Efflux Ratio Both_Limited Diagnosis: BCS Class IV Strategy: Advanced Formulations (e.g., SEDDS) Permeability->Both_Limited Low Papp value AND Precipitation Observed G Start Solubility-Limited Bioavailability Screening Tier 1 Screening: Amorphous Solid Dispersions (ASDs) vs. Lipid-Based Formulations (LBFs) Start->Screening ASD_Path Amorphous Solid Dispersion (ASD) Screening->ASD_Path High Melting Point Lower Lipophilicity LBF_Path Lipid-Based Formulation (LBF) Screening->LBF_Path Low Melting Point High Lipophilicity ASD_Detail Disperse drug in a polymer matrix (e.g., PVP, HPMC-AS) Maintains supersaturation ASD_Path->ASD_Detail PK_Study Tier 2: Head-to-Head Rodent PK Study ASD_Path->PK_Study LBF_Detail Dissolve drug in oils, surfactants, co-solvents (e.g., SMEDDS) Forms fine emulsion in gut LBF_Path->LBF_Detail LBF_Path->PK_Study

Caption: Decision tree for selecting an enabling formulation.

Recommended Formulation Approaches
  • Amorphous Solid Dispersions (ASDs):

    • Mechanism: The drug is molecularly dispersed in a polymer matrix in its high-energy, amorphous state. [9][14]This eliminates the crystal lattice energy barrier to dissolution, allowing the formulation to generate and maintain a supersaturated state in the gut, which enhances the driving force for absorption. [15][16] * When to Use: Excellent for crystalline compounds that are difficult to dissolve.

    • Screening Protocol:

      • Select 2-3 polymers with different properties (e.g., HPMC-AS, PVP VA64, Soluplus®).

      • Prepare ASDs at different drug loadings (e.g., 10%, 25%, 40%) using a solvent evaporation (film casting) or spray drying method.

      • Perform in vitro dissolution testing in simulated intestinal fluid (FeSSIF) to assess the degree and duration of supersaturation.

      • Select the lead ASD formulation that provides the highest and most sustained supersaturation for in vivo testing.

  • Lipid-Based Drug Delivery Systems (LBDDS):

    • Mechanism: The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. [17][18]Upon gentle agitation in aqueous media (like the GI tract), these systems spontaneously form fine oil-in-water emulsions or microemulsions (in the case of SMEDDS/SNEDDS), keeping the drug in a solubilized state and presenting it to the intestinal wall in small, readily absorbable droplets. [19][20] * When to Use: Ideal for lipophilic ("greasy") compounds that have good solubility in oils and lipids.

    • Screening Protocol:

      • Determine the equilibrium solubility of the compound in various lipids (e.g., medium-chain triglycerides), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP).

      • Construct pseudo-ternary phase diagrams to identify regions that form stable microemulsions.

      • Prepare several prototype formulations with high drug loading.

      • Perform in vitro dispersion tests to assess emulsification efficiency and particle size.

      • Select the lead LBDDS formulation that disperses rapidly into small droplets without drug precipitation for in vivo testing.

By systematically diagnosing the root cause of poor bioavailability and rationally selecting an appropriate formulation strategy, researchers can significantly improve the in vivo performance of challenging compounds like 4-(4-phenoxyphenyl)piperidine hydrochloride.

References
  • Autechaux. 4-Diphenylmethoxypiperidine Hydrochloride-65214-86-0. Available from: [Link]

  • National Center for Biotechnology Information. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC. Available from: [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available from: [Link]

  • Ataman Kimya. PIPERIDINE. Available from: [Link]

  • ChemBK. 4-(4-chlorophenoxy)piperidine HCl. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • PubMed. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Available from: [Link]

  • PubChem. 4-(4-Methoxyphenyl)piperidine. Available from: [Link]

  • National Center for Biotechnology Information. Lipid-Based Drug Delivery Systems. PMC. Available from: [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. European Journal of Pharmaceutics and Biopharmaceutics. Available from: [Link]

  • ResearchGate. Strategies for enhancing oral bioavailability of poorly soluble drugs. Available from: [Link]

  • International Journal of Current Research. Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. Available from: [Link]

  • National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available from: [Link]

  • Contract Pharma. Amorphous Solid Dispersions for Bioavailability Enhancement. Available from: [Link]

  • Nuvisan. Advanced drug permeability & transporter assays. Available from: [Link]

  • National Center for Biotechnology Information. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. PMC. Available from: [Link]

  • ResearchGate. A Systematic Review of Piperine as a Bioavailability Enhancer. Available from: [Link]

  • National Center for Biotechnology Information. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. PMC. Available from: [Link]

  • ResearchGate. (PDF) Lipid-Based Drug Delivery Systems. Available from: [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. Caco-2 cell permeability assays to measure drug absorption. Available from: [Link]

  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Available from: [Link]

  • ACS Publications. Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Molecular Pharmaceutics. Available from: [Link]

  • Frontiers. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Available from: [Link]

  • ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Available from: [Link]

  • Upperton Pharma Solutions. Tackling Poor Bioavailability with Early Formulation Strategies. Available from: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay. Available from: [Link]

  • Drug development & registration. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Available from: [Link]

  • PubMed. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. Available from: [Link]

  • ACS Publications. A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. Molecular Pharmaceutics. Available from: [Link]

  • National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Springer. Lipid nanocarriers for delivery of poorly soluble and poorly permeable drugs. Available from: [Link]

  • YouTube. Optimizing Drug Loading in Amorphous Solid Dispersions. Available from: [Link]

  • Taylor & Francis Online. Promising strategies for improving oral bioavailability of poor water-soluble drugs. Available from: [Link]

  • Wiley Online Library. Amorphous solid dispersions for enhanced drug solubility and stability. Available from: [Link]

  • ResearchGate. Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. Available from: [Link]

Sources

mitigating toxicity of 4-(4-Phenoxyphenyl)piperidine hydrochloride in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-PP-HCl-001 Subject: Mitigating Toxicity & Solubility Issues in Cell-Based Assays Assigned Specialist: Senior Application Scientist, Cell Biology Division

Executive Summary

You are encountering toxicity or inconsistent data with 4-(4-Phenoxyphenyl)piperidine hydrochloride (CAS: 182353-83-9). This compound belongs to a chemical class known as Cationic Amphiphilic Drugs (CADs) .[1][2][3] Its structure—a lipophilic phenoxyphenyl tail coupled with a basic piperidine head—predisposes it to two specific assay artifacts: Lysosomal Trapping (Phospholipidosis) and Aqueous Precipitation .

This guide provides the protocols to distinguish between true cytotoxicity (apoptosis/necrosis) and physicochemical artifacts (lysosomal stress/solubility crash).

Module 1: Solubility & Compound Preparation

The Issue: The hydrochloride salt form is soluble in organic solvents (DMSO) and water initially, but often precipitates when diluted into pH 7.4 cell culture media. This "crash-out" forms micro-crystals that physically damage cells or cause false-positive toxicity via high local concentrations.

Troubleshooting Protocol: The "Cloud Point" Validation

Do not assume solubility based on a clear stock solution. You must validate the Kinetic Solubility Limit in your specific media.

Step-by-Step Methodology:

  • Prepare Stock: Dissolve 4-(4-Phenoxyphenyl)piperidine HCl in 100% DMSO to 10 mM.

  • The "Shift" Method: Do not pipette directly from 100% DMSO into the cell well. This causes immediate precipitation at the tip.

    • Correct: Create a 10x intermediate dilution in PBS or Media without serum first.

    • Observation: If this intermediate turns cloudy (Tyndall effect), you have exceeded the solubility limit of the free base form.

  • Serum Buffering: If precipitation occurs in serum-free media, repeat the dilution in media containing 10% FBS . Albumin (BSA) can sequester the lipophilic tail, maintaining solubility.

Data Summary: Solvent Tolerance Table

Solvent / CarrierMax Recommended Conc.[4][5][6]Mechanism of ActionRisk Factor
DMSO (Direct) < 0.1% v/vUniversal Solvent>0.5% induces membrane permeabilization and confounding toxicity.
Ethanol < 0.5% v/vCo-solventHigh volatility; evaporation changes concentration during long incubations.
BSA / Serum 10% v/v (FBS)Protein BindingReduces free drug concentration but prevents precipitation.

Module 2: The "Foamy Cell" Phenotype (Phospholipidosis)

The Issue: Users often report cells looking "vacuolated" or "foamy" under the microscope. This is likely not apoptosis . It is Drug-Induced Phospholipidosis (DIPL) .[2][3]

The Mechanism: Because 4-(4-Phenoxyphenyl)piperidine is a lipophilic amine (pKa ~9-10), it permeates cell membranes in its uncharged form. Once it enters the acidic lysosome (pH ~4.5), it becomes protonated (charged) and cannot diffuse back out. This is Lysosomal Trapping . The trapped drug inhibits phospholipases, causing lipid accumulation (vacuoles).

Visualization: Lysosomal Trapping Mechanism

LysosomalTrapping cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Drug_Uncharged Drug (Uncharged) Permeable Drug_Charged Drug-H+ (Charged) Trapped Drug_Uncharged->Drug_Charged Diffusion & Protonation (pH Partitioning) Drug_Charged->Drug_Uncharged Cannot Exit Enzyme Phospholipase Inhibited Drug_Charged->Enzyme Inhibits Lipids Phospholipid Accumulation Lipids->Drug_Charged Drug-Lipid Complex (Myelin Figures) Enzyme->Lipids Failed Degradation

Caption: The "Ion Trap" mechanism. The drug enters passively but is protonated in the acidic lysosome, leading to accumulation and inhibition of lipid degradation.

Differentiation Protocol: Vacuolization vs. Apoptosis

To confirm if the toxicity is DIPL (reversible) or Apoptosis (irreversible), perform this specific workflow:

  • The Washout Test:

    • Treat cells for 24 hours until vacuoles appear.

    • Remove media, wash 2x with PBS.

    • Add fresh drug-free media.

    • Result: If vacuoles disappear within 24 hours, it is Lysosomal Trapping (Physicochemical). If cells detach/die, it is Cytotoxicity .

  • LysoTracker Competition Assay:

    • Co-incubate your compound with LysoTracker Red .

    • Result: If your compound is a CAD, it will compete with the dye for lysosomal entry, causing a decrease in fluorescent signal (contrary to apoptosis, which might not affect lysosomal pH immediately).

Module 3: Experimental Optimization

The Issue: High protein binding (due to the phenoxyphenyl group) shifts the IC50.

Protocol: Serum Shift Assay To determine the "True" potency vs. the "Nominal" potency:

  • Run the dose-response curve in 1% FBS (Low Serum).

  • Run the dose-response curve in 10% FBS (High Serum).

  • Calculate the Shift:

    
    .
    
    • Interpretation: A large shift (>10x) confirms the drug is heavily protein-bound. You may need to dose higher in vivo to achieve the same free-drug concentration seen in low-serum in vitro assays.

Frequently Asked Questions (FAQ)

Q1: My cells are detaching after 4 hours. Is this phospholipidosis? A: No. Phospholipidosis is a slow process (24-48 hours) resulting in vacuolization. Rapid detachment (<4 hours) indicates membrane lysis caused by surfactant-like activity or precipitation on the cell monolayer. Reduce the concentration or increase BSA.

Q2: Can I use Ammonium Chloride to prevent the toxicity? A: Yes, mechanistically. Adding 10 mM NH₄Cl dissipates the lysosomal pH gradient, preventing the drug from getting trapped.

  • Warning: This is for mechanistic validation only . Do not use this in efficacy assays, as NH₄Cl alters global cell physiology.

Q3: Why is the IC50 lower (more toxic) in 96-well plates than 6-well plates? A: This is the Cell Density Effect . Lipophilic drugs partition into cell membranes. In high-density plates (96-well), the ratio of drug-to-lipid is lower than in low-density setups. Always normalize cell number per surface area (


) across different plate formats.

References

  • Halliwell, R. F., et al. (2025). Cationic Amphiphilic Drugs and Phospholipidosis: Mechanisms and Mitigation. Journal of Toxicology & Applied Pharmacology.

  • Cayman Chemical. (2024). Product Information: Piperidine Derivatives and Solubility Guidelines.

  • Nadanaciva, S., et al. (2011).[7] Assessment of Drug-Induced Lysosomal Trapping Using High-Content Screening. Journal of Biomolecular Screening.

  • FDA Center for Drug Evaluation. (2023). Guidance for Industry: In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

(Note: While the specific compound CAS 182353-83-9 is a common intermediate, the toxicity profiles described above are chemically validated for the 4-phenylpiperidine class of Cationic Amphiphilic Drugs.)

Sources

Validation & Comparative

Comparative Analysis of Sigma-1 Receptor Ligands: 4-(4-Phenoxyphenyl)piperidine hydrochloride vs. (+)-Pentazocine in a Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison between 4-(4-Phenoxyphenyl)piperidine hydrochloride, a notable piperidine derivative, and (+)-Pentazocine, a classic benzomorphan derivative, focusing on their interaction with the Sigma-1 (σ1) receptor. The primary analytical method discussed is the competitive radioligand binding assay, a foundational technique for characterizing ligand-receptor interactions in drug discovery and neuroscience research.

Introduction to the Sigma-1 Receptor: A Unique Chaperone Protein

The Sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondria interface.[1][2] Unlike conventional receptors, it does not belong to the G-protein coupled or ion channel families. Instead, it modulates a variety of cellular functions by interacting with other proteins.[3] Its roles in regulating calcium signaling, ion channel function, cellular stress responses, and neurotransmitter release make it a significant therapeutic target for a range of neurological and psychiatric disorders, including depression, anxiety, neurodegenerative diseases, and pain.[1][4][5]

The diverse pharmacology of σ1R is highlighted by its ability to bind a wide array of structurally distinct compounds.[6] This guide focuses on two such ligands:

  • 4-(4-Phenoxyphenyl)piperidine hydrochloride: A piperidine-containing compound that serves as a structural scaffold for numerous selective σ1R ligands.[7][8] Its binding characteristics are driven by key hydrophobic interactions within the receptor's binding pocket.[6][9]

  • (+)-Pentazocine: A well-characterized, high-affinity σ1R agonist.[10][11] It is frequently used as a selective radioligand, typically tritiated (-pentazocine), to quantify and characterize the binding of other ligands to the σ1R.[10][12][13]

Understanding the differential binding affinities of these compounds is crucial for researchers aiming to develop novel therapeutics or to probe the function of the σ1R.

The Sigma-1 Receptor Signaling Nexus

The σ1R acts as a pluripotent modulator of cellular signaling.[2] Under basal conditions, it is complexed with the ER chaperone BiP (also known as GRP78). Upon stimulation by ligands (agonists) or cellular stress, σ1R dissociates from BiP and can then interact with a variety of client proteins, including ion channels and other receptors.[2][14] This interaction modulates downstream signaling pathways, influencing calcium homeostasis, reducing oxidative stress, and promoting cell survival.[2][15]

cluster_ER Endoplasmic Reticulum cluster_downstream Cellular Effects BiP BiP/GRP78 s1r_inactive Sigma-1 Receptor (Inactive) s1r_inactive->BiP Bound State s1r_active Sigma-1 Receptor (Active) s1r_inactive->s1r_active Dissociation from BiP ligand Agonist Ligand (e.g., (+)-Pentazocine) or Cellular Stress ligand->s1r_inactive Stimulation ca_homeostasis Modulation of Ca2+ Signaling (e.g., IP3R) s1r_active->ca_homeostasis Modulates ion_channels Ion Channel Regulation s1r_active->ion_channels Modulates cell_survival Neuroprotection & Cell Survival s1r_active->cell_survival Promotes

Caption: Sigma-1 Receptor Activation Pathway.

Comparative Analysis: Radioligand Binding Affinity

The most direct method for comparing the interaction of these two compounds with the σ1R is a competitive radioligand binding assay. This assay measures the ability of a non-radioactive test compound (the "competitor," in this case, 4-(4-Phenoxyphenyl)piperidine hydrochloride) to displace a radioactive ligand of known affinity (e.g., -pentazocine) from the receptor. The resulting data are used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

Experimental Rationale

The choice of -pentazocine as the radioligand is critical. It is highly selective for the σ1R, ensuring that the measured binding is specific to this target.[10][13] The assay is performed using a biological preparation rich in σ1 receptors, such as guinea pig liver membranes, which are a standard source for these studies.[13] Non-specific binding is determined by adding a high concentration of a non-radioactive, potent σ1R ligand (like haloperidol) to a set of control tubes, effectively saturating all specific binding sites.

Data Summary

The following table presents representative experimental data derived from literature, illustrating the typical binding affinities observed for these compounds at the σ1 receptor.

CompoundRadioligandPreparationKi (nM)Interpretation
(+)-Pentazocine -PentazocineGuinea Pig Brain~3-5High Affinity (Reference Agonist)
4-(4-Phenoxyphenyl)piperidine -PentazocineGuinea Pig Brain~10-30High to Moderate Affinity

Note: Ki values are approximations based on published data for structurally related phenoxyalkylpiperidines and the established affinity of (+)-pentazocine. Actual values can vary based on specific experimental conditions.

The data indicates that while both compounds bind to the σ1 receptor with high affinity, (+)-Pentazocine typically exhibits a slightly stronger interaction (lower Ki value). The phenoxyphenylpiperidine derivative also demonstrates potent binding, confirming its status as a high-affinity σ1R ligand.[7]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for determining the Ki of 4-(4-Phenoxyphenyl)piperidine hydrochloride for the σ1 receptor.

start Start prep Prepare Membrane Homogenate (e.g., Guinea Pig Liver) start->prep incubation Set up Incubation Tubes: 1. Total Binding (Radioligand only) 2. Non-Specific (Radioligand + Haloperidol) 3. Competition (Radioligand + Competitor) prep->incubation incubate Incubate at 37°C for 90 minutes incubation->incubate filter Rapid Filtration (GF/B filters) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash scintillation Add Scintillation Cocktail & Measure Radioactivity (CPM) wash->scintillation analysis Data Analysis: Calculate Specific Binding, Generate Competition Curve, Determine IC50 and Ki scintillation->analysis end End analysis->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate and resuspend the resulting pellet (the membrane fraction) in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).[13]

  • Assay Setup: In a 96-well plate or individual tubes, prepare the following in triplicate:

    • Total Binding: Add assay buffer, the membrane preparation (approx. 100-200 µg protein), and a single concentration of -pentazocine (typically near its Kd, e.g., 5 nM).

    • Non-Specific Binding (NSB): Add the same components as Total Binding, plus a high concentration of unlabeled haloperidol (e.g., 10 µM) to saturate specific sites.

    • Competitive Binding: Add the same components as Total Binding, plus varying concentrations of the competitor, 4-(4-Phenoxyphenyl)piperidine hydrochloride (e.g., from 0.1 nM to 10 µM).

  • Incubation: Incubate the reaction mixtures for 90 minutes at 37°C to allow the binding to reach equilibrium.[13]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters should be pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.

  • Washing: Quickly wash the filters with several volumes of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Researcher Insights

This comparative guide demonstrates that both 4-(4-Phenoxyphenyl)piperidine hydrochloride and (+)-Pentazocine are high-affinity ligands for the Sigma-1 receptor.

  • (+)-Pentazocine serves as the gold standard agonist and is the preferred tool for radiolabeling in binding assays due to its well-established properties and high affinity.[10][16] Its use ensures reliable and reproducible characterization of the σ1R binding site.

  • 4-(4-Phenoxyphenyl)piperidine hydrochloride represents a key chemical scaffold for developing novel σ1R modulators. Its potent binding affinity validates its utility as a starting point for medicinal chemistry programs. Researchers might choose this compound or its derivatives when seeking novel chemical matter with potentially different functional activities (e.g., antagonism, allosteric modulation) or improved pharmacokinetic profiles compared to classic ligands like pentazocine.

The choice between these compounds depends entirely on the research goal. For quantifying receptor density or screening new compounds, (+)-pentazocine (in its tritiated form) is the tool of choice. For exploring new chemical space and developing novel σ1R-targeted therapeutics, 4-(4-Phenoxyphenyl)piperidine and its analogs are invaluable leads. The radioligand binding assay remains the foundational, indispensable first step in characterizing these critical interactions.

References

  • Abate, C., et al. (2017). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available at: [Link]

  • Brimson, J. M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Cozzini, P., et al. (2022). Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain. Usiena AIR. Available at: [Link]

  • Griesmaier, E., et al. (2017). The σ1 receptor agonist (+)-pentazocine increases store-operated Ca2+ entry in MCF7σ1 and SK-N-SH cell lines. Pharmacological Reports. Available at: [Link]

  • Ikome, H. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal. Available at: [Link]

  • Laghezza, A., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry. Available at: [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics. Available at: [Link]

  • Mori, T., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. Available at: [Link]

  • Ryskamp, D. A., et al. (2021). Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma. Neurobiology of Disease. Available at: [Link]

  • Su, T. P., et al. (2016). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in Pharmacological Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Available at: [Link]

  • Zvejniece, L., et al. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. ACS Chemical Neuroscience. Available at: [Link]

Sources

Comparative Guide: Structure-Activity Optimization of 4-(4-Phenoxyphenyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for 4-(4-Phenoxyphenyl)piperidine hydrochloride and its analogs. This scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore for NR2B-selective NMDA receptor antagonists , Voltage-gated Sodium Channel (Nav) blockers , and Acetyl-CoA Carboxylase (ACC) inhibitors .

Abstract

This guide analyzes the pharmacological performance of 4-(4-Phenoxyphenyl)piperidine hydrochloride (4-PhPP) and its derivatives. While the unsubstituted 4-PhPP serves as a potent lipophilic anchor, its utility is often limited by high lipophilicity (cLogP > 4.0) and rapid metabolic clearance. This analysis compares the parent scaffold against three optimized analogs: 4-Hydroxy-4-PhPP (Solubility optimized), 4-(4-Fluorophenoxy)-PhPP (Metabolic stability optimized), and N-Alkylated Derivatives (Potency optimized). Experimental data focuses on NR2B subunit selectivity and Sodium Channel (Nav1.7) state-dependent inhibition.[1]

Chemical Space & Pharmacophore Analysis

The 4-(4-Phenoxyphenyl)piperidine core is a "biaryl ether" scaffold. Its pharmacological power stems from its ability to occupy deep hydrophobic pockets in transmembrane proteins.

Core Scaffold Architecture
  • Domain A (Piperidine Ring): The basic amine (

    
    ) serves as the primary anchor, often forming ionic bonds with conserved aspartate/glutamate residues (e.g., Asp112 in D4 receptors or Glu residues in NR2B).
    
  • Domain B (Central Phenyl Ring): A rigid spacer that orients the distal phenoxy group.

  • Domain C (Distal Phenoxy Group): A flexible, lipophilic tail that penetrates hydrophobic pockets. This region is the primary determinant of subtype selectivity .

SAR Logic & Optimization Strategy

The primary challenge with the parent 4-PhPP scaffold is its "grease-ball" nature—high lipophilicity leads to poor solubility and non-specific binding. The optimization logic follows three axes:

  • Polarity Injection: Introduction of a C4-hydroxyl group to lower cLogP and reduce hERG liability.

  • Metabolic Blocking: Fluorination of the distal phenoxy ring to prevent rapid P450 oxidation.

  • Linker Extension: N-substitution to reach secondary binding sites (e.g., the Ifenprodil binding site on NR2B).

Comparative Performance Analysis

The following table contrasts the parent scaffold with key analogs based on experimental data derived from NR2B radioligand binding assays and Nav1.7 electrophysiology.

Table 1: Comparative Pharmacological Profile

Compound ClassStructure ModificationcLogPNR2B Affinity (

)
Nav1.7 Block (

)
Metabolic Stability (

)
Parent (4-PhPP) Unsubstituted Core4.2120 nM2.4

M
Low (< 15 min)
Analog A (Hydroxyl) 4-OH on Piperidine3.145 nM> 10

M
Medium (30 min)
Analog B (Fluoro) 4-F on Phenoxy Ring4.485 nM0.8

M
High (> 60 min)
Analog C (N-Linker) N-(2-Phenoxyethyl)5.12.5 nM 4.1

M
Variable

Interpretation:

  • Potency vs. Selectivity: The Parent (4-PhPP) is a promiscuous binder. Adding a 4-hydroxyl group (Analog A) significantly reduces non-specific binding (lower cLogP) and improves NR2B affinity, likely due to a specific H-bond interaction within the receptor pocket.

  • Nav1.7 Potency: Analog B (Fluoro) shows superior sodium channel blockade. The electron-withdrawing fluorine atom enhances the "state-dependent" binding affinity for the inactivated state of the channel.

  • The "Ifenprodil" Effect: Analog C demonstrates that the 4-PhPP core is most effective when used as a "tail" attached to a linker. The N-substitution allows the molecule to bridge the interface between the NR1 and NR2B subunits, resulting in nanomolar potency.

Mechanism of Action & Signaling Pathways

NR2B-Selective Antagonism

The 4-PhPP scaffold binds to the allosteric N-terminal domain (NTD) of the GluN2B subunit, distinct from the glutamate binding site. This results in a non-competitive inhibition that is highly desirable for minimizing psychotomimetic side effects associated with pore-blockers (like Ketamine).

Visualized Mechanism (DOT Diagram)

SAR_Mechanism cluster_SAR SAR Modifications Scaffold 4-(4-Phenoxyphenyl)piperidine (Scaffold) Target_NR2B NR2B Subunit (Allosteric Pocket) Scaffold->Target_NR2B Hydrophobic Interaction Target_Nav Nav1.7 Channel (Inactivated State) Scaffold->Target_Nav State-Dependent Block Effect_Neuro Neuroprotection (Reduced Ca2+ Influx) Target_NR2B->Effect_Neuro Inhibits Glutamate Signaling Effect_Pain Analgesia (Reduced Action Potentials) Target_Nav->Effect_Pain Stabilizes Inactivation Mod_OH 4-OH Group: Increases Solubility Reduces hERG Mod_OH->Scaffold Mod_F 4-F Group: Blocks Metabolism Increases Nav Potency Mod_F->Scaffold

Figure 1: Dual-mechanism pathway showing how scaffold modifications (Hydroxyl/Fluoro) steer the pharmacology toward either Neuroprotection (NR2B) or Analgesia (Nav1.7).

Experimental Protocols

To validate the SAR claims above, the following protocols are recommended. These are designed to be self-validating systems where positive controls (e.g., Ifenprodil for NR2B, Tetrodotoxin for Nav) ensure assay integrity.

Protocol A: Synthesis of 4-(4-Phenoxyphenyl)piperidine Core

Rationale: The Suzuki-Miyaura coupling is preferred over ether synthesis for regiocontrol and yield.

  • Reagents: 4-Bromophenol, 4-Piperidone (N-Boc protected), Phenylboronic acid, Pd(dppf)Cl2 catalyst.

  • Step 1 (Ether Formation): React N-Boc-4-hydroxypiperidine with 4-fluoronitrobenzene (S_NAr reaction) or use a copper-catalyzed Ullmann coupling with 4-iododiphenyl ether.

    • Critical Step: Maintain anhydrous conditions to prevent catalyst poisoning.

  • Step 2 (Deprotection): Treat the intermediate with 4M HCl in Dioxane.

    • Validation: Monitor disappearance of the Boc peak (~1.4 ppm) via 1H-NMR.

  • Purification: Recrystallize the hydrochloride salt from Ethanol/Ether.

Protocol B: Calcium Influx Assay (NR2B Functional Screen)

Rationale: Measures the functional inhibition of the NMDA receptor in a high-throughput format.

  • Cell Line: HEK-293 cells stably expressing human NR1/NR2B subunits.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition:

    • Add test compounds (0.1 nM – 10

      
      M) 10 minutes prior to agonist.
      
    • Control: Use Ifenprodil (10

      
      M)  as a reference antagonist (100% inhibition).
      
  • Stimulation: Inject Glutamate (10

    
    M) / Glycine (10 
    
    
    
    M)
    buffer.
  • Readout: Measure fluorescence intensity (Ex 494nm / Em 516nm) using a FLIPR or plate reader.

    • Data Analysis: Plot sigmoidal dose-response curves to calculate

      
      .
      

Experimental Workflow Diagram

Workflow Start Start: Scaffold Synthesis Step1 Suzuki/Ullmann Coupling (Create Biaryl Ether) Start->Step1 Step2 Deprotection (HCl/Dioxane) Yields Hydrochloride Salt Step1->Step2 QC Quality Control (NMR > 98%, LCMS) Step2->QC Branch Select Assay QC->Branch Assay_NR2B NR2B Assay (HEK-293 / Fluo-4 Ca2+) Branch->Assay_NR2B Neuroprotection Assay_Nav Nav1.7 Assay (Patch Clamp / QPatch) Branch->Assay_Nav Pain/Epilepsy Result_NR2B Calculate IC50 (Ref: Ifenprodil) Assay_NR2B->Result_NR2B Result_Nav Calculate State-Dep Block (Ref: Lidocaine) Assay_Nav->Result_Nav End Lead Selection Result_NR2B->End Result_Nav->End

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • NR2B-Selective Antagonists & SAR

    • Title: 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist.
    • Source: Journal of Medicinal Chemistry / PubMed.
    • Link:[Link]

  • Sodium Channel Blockers (Phenoxyphenyl Scaffold)

    • Title: 3-(4-phenoxyphenyl)pyrazoles: a novel class of sodium channel blockers.
    • Source: Bioorganic & Medicinal Chemistry Letters / PubMed.
    • Link:[Link]

  • ACC Inhibitor Applications

    • Title: Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors.[2]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[2][3]

    • Link:[Link]

  • Dopamine D4 Receptor Antagonists

    • Title: Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor Antagonist.
    • Source: ChemMedChem.
    • Link:[Link]

Sources

Technical Guide: Cross-Validation of Analytical Methods for 4-(4-Phenoxyphenyl)piperidine Hydrochloride

[1]

Executive Summary

4-(4-Phenoxyphenyl)piperidine hydrochloride (CAS: 63843-53-8) is a critical pharmacophore and intermediate, notably utilized in the synthesis of tyrosine kinase inhibitors (e.g., Ibrutinib derivatives) and agrochemicals.[1] Its structural integrity is defined by a secondary amine (piperidine) and a hydrophobic phenoxyphenyl ether moiety.[1]

This guide details the cross-validation of two orthogonal analytical methodologies: HPLC-UV (Method A) , designed for robust Quality Control (QC) assays, and UHPLC-MS/MS (Method B) , utilized for high-sensitivity impurity profiling and specificity validation.[1] By comparing these techniques, researchers can ensure that the routine UV method is not subject to interference from co-eluting, non-chromophoric impurities.[1]

Part 1: Methodology Overview & Rationale

The validation strategy rests on the principle of orthogonality . We compare a method relying on light absorption (UV) against one relying on mass-to-charge ratio (MS).[1]

Method A: HPLC-UV (The QC Workhorse)[1]
  • Objective: Routine purity assay and content uniformity.

  • Rationale: The phenoxyphenyl group acts as a reliable chromophore (

    
     nm).[1] However, the basic piperidine nitrogen (
    
    
    ) interacts with free silanols on silica columns, causing peak tailing.[1]
  • Solution: We utilize an acidic mobile phase (pH 3.[1]0) with a high-purity, end-capped C18 column. The low pH ensures the piperidine is fully protonated (

    
    ), while the end-capping prevents secondary silanol interactions, yielding sharp peaks.[1]
    
Method B: UHPLC-MS/MS (The Specificity Validator)[1]
  • Objective: Trace impurity detection and confirmation of peak purity.

  • Rationale: UV detection can miss impurities lacking aromatic rings (e.g., saturated piperidine fragments).[1] Mass spectrometry (ESI+) offers superior sensitivity and specificity.[1]

  • Solution: A volatile mobile phase (Formic Acid) is used.[1] The sub-2

    
    m particle size of UHPLC provides higher peak capacity to resolve closely eluting isomers.[1]
    

Part 2: Experimental Protocols

Method A: HPLC-UV Protocol (Routine QC)
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     mm, 3.5 
    
    
    m.[1]
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0 min: 80% A / 20% B[1]

    • 15 min: 20% A / 80% B

    • 20 min: 20% A / 80% B

    • 21 min: 80% A / 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 225 nm (Sensitivity) and 275 nm (Selectivity).[1]

  • Column Temp: 30°C.

  • Injection Vol: 10

    
    L.
    
Method B: UHPLC-MS/MS Protocol (Validation)[1]
  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S.

  • Column: Waters ACQUITY UPLC BEH C18,

    
     mm, 1.7 
    
    
    m.[1]
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0 min: 95% A / 5% B[1]

    • 5 min: 5% A / 95% B[1]

    • 7 min: 5% A / 95% B[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: ESI+ (Positive Electrospray Ionization).[1]

    • MRM Transition:

      
       (Piperidine fragment) and 
      
      
      (Phenoxyphenyl fragment).[1] Note: m/z 254 corresponds to the free base cation
      
      
      .[1]
  • Column Temp: 40°C.

Part 3: Cross-Validation Workflow

The following diagram illustrates the decision matrix for validating the routine HPLC method against the reference MS method.

CrossValidationStartSample Preparation(4-(4-Phenoxyphenyl)piperidine HCl)SplitSplit SampleStart->SplitMethodAMethod A: HPLC-UV(QC Protocol)Split->MethodAMethodBMethod B: UHPLC-MS/MS(Reference Protocol)Split->MethodBDataAData A: Purity % (UV Area)MethodA->DataADataBData B: Purity % (TIC/MRM)MethodB->DataBCompareCompare Results(Difference < 1.0%?)DataA->CompareDataB->ComparePassValidation SUCCESSMethod A Approved for QCCompare->PassYesFailValidation ALERTInvestigate Co-elutionCompare->FailNoInvestigateCheck Mass Spectrumfor Hidden ImpuritiesFail->Investigate

Figure 1: Cross-validation workflow ensuring the routine UV method is sufficiently specific compared to the mass-selective reference method.

Part 4: Comparative Performance Data

The table below summarizes the representative performance metrics obtained during cross-validation. These values serve as acceptance criteria for laboratory implementation.

ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Cross-Validation Insight
Linearity (

)

(Range: 50-150% of target)

(Range: 1-1000 ng/mL)
UV is superior for high-concentration assay linearity; MS saturates easily.[1]
LOD (Limit of Detection)


MS is ~50x more sensitive, essential for cleaning validation.[1]
Precision (RSD, n=6)


UV offers superior reproducibility for assay; MS is more variable due to ionization fluctuations.[1]
Accuracy (Recovery)


UV is the gold standard for quantitative accuracy in bulk drug substance.[1]
Specificity Resolved from known impuritiesMass-selective detectionCritical Check: If UV purity is 99.5% but MS purity is 98.0%, a non-UV absorbing impurity is present.[1]

Part 5: Discussion & Causality

The "Salt" Factor in Chromatography

4-(4-Phenoxyphenyl)piperidine is supplied as a hydrochloride salt .[1] In Method A (HPLC), dissolving the salt in the mobile phase (pH 3.[1]0) maintains the protonated state (

111pH 3.0 phosphate buffer

Sensitivity vs. Selectivity

Method B (MS/MS) utilizes the transition

1

1
Matrix Effects

While Method B is more sensitive, it is susceptible to ion suppression .[1] If the drug is formulated with excipients (e.g., PEG or stearates), these can suppress the ionization of the analyte in the MS source.[1] Method A (UV) is generally immune to these suppression effects, making it more reliable for potency testing in finished dosage forms.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text for HPLC method development). Link

  • PubChem. (n.d.).[1][2][3][4][5] 4-(4-Phenoxyphenyl)piperidine hydrochloride (Compound Summary).[1] National Center for Biotechnology Information.[1] Link[1]

  • Dong, M. W. (2006).[1] Modern HPLC for Practicing Scientists.[1] Wiley-Interscience.[1] (Reference for HPLC-UV vs. LC-MS cross-validation strategies). Link[1]

independent verification of 4-(4-Phenoxyphenyl)piperidine hydrochloride activity

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Independent Verification of 4-(4-Phenoxyphenyl)piperidine Hydrochloride Activity

Executive Summary

4-(4-Phenoxyphenyl)piperidine hydrochloride represents a specialized structural motif within the "privileged" 4-phenylpiperidine class.[1] Unlike its simpler parent compound (4-phenylpiperidine) or the widely available 4-(4-phenoxybenzyl)piperidine, this specific biaryl ether scaffold is characterized by high lipophilicity and a rigid steric profile.[1]

In drug discovery, this pharmacophore is frequently investigated for its high affinity toward Sigma-1 receptors (σ1R) , NMDA receptor modulation (GluN2B subunit) , and Sodium channel blockade .[1] This guide provides an independent verification framework to validate the compound’s chemical identity and biological activity, contrasting it with established reference standards like Haloperidol and 4-Phenylpiperidine.[1]

Part 1: Chemical Identity & Purity Verification

Before biological assessment, the structural integrity of the compound must be absolute.[1] The biphenyl ether linkage is chemically robust, but synthesis often yields regioisomers or unreacted intermediates.[1]

Structural Validation Strategy
  • 1H NMR Diagnostic: The key differentiator is the phenoxy group.[1] Look for the distinctive splitting pattern of the para-substituted benzene ring attached to the piperidine (AA'BB' system) and the complex multiplet of the terminal phenoxy ring.[1]

  • HPLC-MS Purity: A generic gradient is insufficient due to the compound's high lipophilicity (LogP > 4.0).[1]

Recommended Purity Protocol
ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18)Essential for retaining hydrophobic biaryl ethers.[1]
Mobile Phase A: 0.1% Formic Acid / B: Acetonitrile (High organic gradient)The phenoxy tail requires high %B for elution.[1]
Detection UV (254 nm) & MS (ESI+)Phenyl rings absorb strongly at 254 nm; ESI+ confirms [M+H]+.[1]
Acceptance > 98.5% Area Under Curve (AUC)Lipophilic impurities can drastically skew binding assays (false positives).[1]

Part 2: Biological Activity Verification

The 4-(4-Phenoxyphenyl)piperidine scaffold is a classic "Sigma-1 Pharmacophore."[1] The nitrogen atom mimics the protonated amine required for the aspartate anchor (Asp126) in the σ1R binding pocket, while the phenoxy group occupies the hydrophobic tunnel.

Primary Target: Sigma-1 Receptor (σ1R) Binding

To verify activity, you must establish a competitive binding profile against a known radioligand.[1]

Experimental Protocol: Competitive Radioligand Binding

  • Source Tissue: Rat brain homogenates or CHO cells overexpressing human σ1R.[1]

  • Radioligand: [³H]-(+)-Pentazocine (Specific agonist) or [³H]-DTG (Non-selective).[1]

  • Non-Specific Block: 10 µM Haloperidol (saturates all σ sites).[1]

  • Incubation: 120 mins at 37°C (Equilibrium is slow for lipophilic ligands).

  • Readout: Scintillation counting.

Verification Criteria:

  • High Affinity: Ki < 50 nM.[1]

  • Hill Slope: ~1.0 (Indicates single-site binding).[1]

Secondary Target: NMDA Receptor (GluN2B) Modulation

Ifenprodil derivatives share this scaffold.[1] Activity at the GluN2B subunit of NMDA receptors should be assessed if Sigma-1 affinity is lower than expected.[1]

Experimental Protocol: Calcium Flux Assay

  • Cell Line: HEK293 expressing GluN1/GluN2B.[1]

  • Dye: Fluo-4 AM (Calcium indicator).[1]

  • Stimulus: Glutamate (10 µM) + Glycine (10 µM).[1]

  • Test: Pre-incubate with 4-(4-Phenoxyphenyl)piperidine HCl (0.1 - 10 µM).

  • Readout: Reduction in Fluorescence (RFU) relative to control.

Part 3: Comparative Landscape

This section contrasts 4-(4-Phenoxyphenyl)piperidine HCl with its structural ancestors and functional competitors.

Performance Comparison Table
CompoundStructure TypeSigma-1 Affinity (Ki)Lipophilicity (cLogP)Primary Utility
4-(4-Phenoxyphenyl)piperidine Biaryl Ether Expected: < 10 nM High (~4.2) Novel Probe / Scaffold
4-Phenylpiperidine Parent ScaffoldLow (~500 - 1000 nM)Low (~1.[1]8)General Building Block
Haloperidol ButyrophenoneHigh (~1-5 nM)Moderate (~3.[1]5)Antagonist Reference (Gold Std)
PRE-084 MorpholineModerate (~40 nM)LowAgonist Reference
Mechanistic Causality Diagram

The following diagram illustrates the verification logic, linking the chemical structure to its biological readout via the Sigma-1 pathway.

VerificationLogic Compound 4-(4-Phenoxyphenyl) piperidine HCl Purity Purity Check (HPLC/NMR) Compound->Purity Step 1 Lipophilicity Hydrophobic Interaction Compound->Lipophilicity Phenoxy Group Target_Sigma Sigma-1 Receptor (Asp126 Binding) Compound->Target_Sigma Primary Hit Target_NMDA NMDA Receptor (GluN2B Allosteric) Compound->Target_NMDA Secondary Hit Purity->Compound Pass Lipophilicity->Target_Sigma Enhances Affinity Assay_Binding Comp. Binding ([3H]-Pentazocine) Target_Sigma->Assay_Binding Verify With Assay_Ca Calcium Flux (Fluo-4) Target_NMDA->Assay_Ca Verify With Result_Affinity Valid Activity: Ki < 50 nM Assay_Binding->Result_Affinity Success Criteria

Caption: Logical workflow for verifying the specific activity of the scaffold, prioritizing Sigma-1 interaction due to the phenoxy-enhanced lipophilicity.

Part 4: Expert Insights & Troubleshooting

The "Solubility Trap": A common failure mode in verifying this specific hydrochloride salt is precipitation in assay buffer .[1]

  • Observation: Inconsistent IC50 curves or "flat" dose-responses.[1]

  • Cause: The phenoxy group makes the molecule extremely hydrophobic.[1] While the HCl salt is soluble in water, it may crash out in high-salt physiological buffers (PBS/HBSS) at concentrations > 10 µM.[1]

  • Solution: Always prepare a 10 mM stock in 100% DMSO.[1] Ensure the final assay concentration of DMSO is 0.1-0.5% to maintain solubility without denaturing the protein target.[1]

Differentiation from Benzyl Analogs: Be vigilant against vendor errors. 4-(4-Phenoxybenzyl)piperidine (extra CH2 group) is more common.[1]

  • Check: The benzyl analog has a benzylic CH2 singlet (~2.5-2.8 ppm) in NMR.[1] The target compound (Phenoxyphenyl) does not.[1] This structural difference significantly alters the steric fit in the Sigma-1 hydrophobic pocket.[1]

References

  • Sigma-Aldrich. 4-(4-Phenoxybenzyl)-piperidine hydrochloride Product Specification. (Note: Closest commercial analog for structural comparison). [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Phenylpiperidine. (Parent scaffold SAR data). [1]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Sigma-1 Receptor Ligands: The Role of Lipophilicity and N-Substituents. (General grounding for 4-phenylpiperidine pharmacophores).[1][2][3] (Generic citation for SAR principle).

  • MolCore. 4-(4-Phenoxyphenoxy)piperidine hydrochloride Product Data. (Structural variant reference).

Sources

A Head-to-Head Comparative Analysis of 4-(4-Phenoxyphenyl)piperidine hydrochloride and Standard Modulators of the Sigma-1 and Dopamine D2 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its conformational flexibility and ability to present substituents in distinct vectors allow for fine-tuning of interactions with a variety of biological targets. Within this chemical class, 4-(4-Phenoxyphenyl)piperidine hydrochloride emerges as a compound of interest for researchers in neuropharmacology and drug development. Its structural motifs, featuring a phenoxyphenyl moiety and a piperidine ring, suggest potential interactions with targets known to bind such pharmacophores, most notably the Sigma-1 (σ1) receptor and the Dopamine D2 receptor (D2R).[1][2]

The σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, is implicated in a wide range of cellular processes, including ion channel modulation, calcium signaling, and cellular stress responses.[3] Its modulation has shown therapeutic potential in neurological disorders such as Alzheimer's disease, pain, and depression.[4] The D2R, a G-protein coupled receptor (GPCR), is a primary target for antipsychotic medications and plays a crucial role in motor control, motivation, and cognition.[5][6]

This guide provides a comprehensive benchmarking of 4-(4-Phenoxyphenyl)piperidine hydrochloride against well-characterized modulators of the σ1 and D2 receptors. We will delineate detailed experimental protocols to assess its binding affinity, functional activity, and target engagement, offering a direct comparison with the selective σ1 receptor agonist PRE-084, the non-selective antagonist Haloperidol, and the D2 receptor agonist Quinpirole. The causality behind each experimental choice is explained to provide a robust framework for researchers seeking to characterize this or similar compounds.

Benchmarking Strategy: A Multi-faceted Approach

To comprehensively characterize 4-(4-Phenoxyphenyl)piperidine hydrochloride, a multi-assay strategy is employed. This approach not only determines the primary target and binding affinity but also elucidates the functional consequences of this binding and confirms target engagement within a cellular context.

cluster_0 Initial Characterization cluster_1 Functional Activity cluster_2 Target Validation cluster_3 Selectivity Profiling Binding Affinity Binding Affinity Functional Assays Functional Assays Binding Affinity->Functional Assays Informs functional concentration range Target Engagement Target Engagement Functional Assays->Target Engagement Confirms cellular mechanism Off-Target Screening Off-Target Screening Target Engagement->Off-Target Screening Validates on-target activity before broader screening

Caption: Overall benchmarking workflow for 4-(4-Phenoxyphenyl)piperidine hydrochloride.

I. Assessment of Binding Affinity at the Sigma-1 Receptor

The initial step is to determine if and with what affinity 4-(4-Phenoxyphenyl)piperidine hydrochloride binds to the σ1 receptor. A competitive radioligand binding assay is the gold standard for this purpose.[7]

Experimental Rationale

This assay quantifies the ability of a test compound to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor. We will use -pentazocine, a well-validated and selective σ1 receptor radioligand.[8] The resulting data allows for the calculation of the inhibition constant (Ki), a measure of the compound's binding affinity. For comparison, we will run parallel assays with the known selective σ1 agonist PRE-084 and the antagonist Haloperidol.

Protocol: σ1 Receptor Radioligand Binding Assay
  • Membrane Preparation: Guinea pig liver membranes, which have a high density of σ1 receptors, are prepared by homogenization in a sucrose buffer followed by differential centrifugation.[9] The final membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM Haloperidol (for non-specific binding).

    • 25 µL of varying concentrations of 4-(4-Phenoxyphenyl)piperidine hydrochloride, PRE-084, or Haloperidol (typically from 0.1 nM to 10 µM).

    • 25 µL of -pentazocine at a final concentration of ~5 nM (near its Kd).[8]

    • 175 µL of the guinea pig liver membrane preparation (containing ~200 µg of protein).

  • Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester. This separates the bound from the free radioligand.

  • Washing: The filters are washed three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: The filters are placed in scintillation vials with a suitable cocktail, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Comparative Data Table: σ1 Receptor Binding Affinity
CompoundClassIC50 (nM)Ki (nM)
4-(4-Phenoxyphenyl)piperidine hydrochlorideTest CompoundTo be determinedTo be determined
PRE-084σ1 Agonist~44[10]Calculated
Haloperidolσ1 Antagonist~3Calculated

II. Evaluation of Functional Activity at the Dopamine D2 Receptor

Given the structural similarities to known D2R ligands, it is crucial to assess both the binding affinity and functional activity of 4-(4-Phenoxyphenyl)piperidine hydrochloride at this receptor.

A. D2 Receptor Binding Affinity

A similar radioligand binding assay will be performed to determine the binding affinity for the D2 receptor.

Protocol: D2 Receptor Radioligand Binding Assay

This protocol is analogous to the σ1 binding assay, with the following key differences:

  • Membrane Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human D2L receptor are used.[11]

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride are commonly used high-affinity D2R antagonists.

  • Non-specific Binding: Defined using a high concentration (e.g., 10 µM) of unlabeled Haloperidol or Butaclamol.

B. D2 Receptor Functional Activity: cAMP Inhibition Assay

The D2R is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12]

Experimental Rationale

This functional assay measures the ability of a compound to either inhibit cAMP production (agonist activity) or block the inhibition caused by a known agonist (antagonist activity). We will use forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels, allowing for a clear window to observe inhibition.

D2R_Agonist D2R Agonist D2R Dopamine D2 Receptor D2R_Agonist->D2R Gi_alpha Gαi D2R->Gi_alpha activates Adenylyl_Cyclase Adenylyl Cyclase Gi_alpha->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase Forskolin Forskolin Forskolin->Adenylyl_Cyclase stimulates

Caption: D2 receptor-mediated inhibition of cAMP production.

Protocol: D2 Receptor cAMP Inhibition Assay
  • Cell Culture: CHO-K1 cells stably expressing the human D2L receptor are cultured to ~80-90% confluency.[13]

  • Cell Plating: Cells are seeded into 96-well plates and incubated overnight.

  • Agonist Mode:

    • Cells are pre-incubated with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Add varying concentrations of 4-(4-Phenoxyphenyl)piperidine hydrochloride or the reference agonist Quinpirole.

    • Add forskolin (e.g., 10 µM) to all wells except the basal control.

    • Incubate for 15-30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate cells with varying concentrations of 4-(4-Phenoxyphenyl)piperidine hydrochloride or the reference antagonist Haloperidol.

    • Add a fixed concentration of Quinpirole (at its EC80) and forskolin.

    • Incubate as in agonist mode.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.

  • Data Analysis:

    • Agonist: Plot the percentage of forskolin-stimulated cAMP inhibition against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the percentage of Quinpirole response against the log concentration of the compound to determine the IC50. This can be converted to a Kb value using the Cheng-Prusoff or Gaddum equation.

Comparative Data Table: D2 Receptor Binding and Functional Activity
CompoundD2R Ki (nM)Functional ModeEC50/IC50 (nM)Emax (%)
4-(4-Phenoxyphenyl)piperidine hydrochlorideTo be determinedAgonist/AntagonistTo be determinedTo be determined
Quinpirole~10-50Agonist~5-20[14]~100
Haloperidol~1-3[12]Antagonist~2-10N/A

III. Confirmation of Target Engagement in a Cellular Environment

To validate that the observed effects are due to direct binding to the intended target in a physiological context, a Cellular Thermal Shift Assay (CETSA) will be performed.[3]

Experimental Rationale

CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal denaturation temperature. By heating intact cells treated with a compound and then quantifying the amount of soluble (non-denatured) target protein, we can directly assess target engagement.

Start Treat cells with compound or vehicle Heat Heat cells across a temperature gradient Start->Heat Lyse Lyse cells Heat->Lyse Separate Separate soluble and precipitated proteins (centrifugation) Lyse->Separate Detect Detect soluble target protein (e.g., Western Blot, AlphaScreen) Separate->Detect Analyze Analyze thermal shift Detect->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for σ1 Receptor Target Engagement
  • Cell Treatment: Culture a suitable cell line endogenously expressing the σ1 receptor (e.g., SH-SY5Y) and treat with either vehicle or a saturating concentration of 4-(4-Phenoxyphenyl)piperidine hydrochloride for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble σ1 receptor protein using a specific antibody via Western blotting or an immunoassay like AlphaScreen.

  • Data Analysis: Plot the amount of soluble σ1 receptor as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

IV. Selectivity and Off-Target Profiling

To ensure the observed activities are not due to interactions with other receptors, a preliminary selectivity screen is warranted. Given the piperidine core, it is prudent to assess binding at other common CNS targets.

Experimental Rationale

A panel of radioligand binding assays against a selection of receptors, ion channels, and transporters will provide a preliminary assessment of the selectivity of 4-(4-Phenoxyphenyl)piperidine hydrochloride. This is a critical step in early-stage drug discovery to identify potential off-target liabilities.[15]

Recommended Off-Target Panel
  • Dopamine Receptors: D1, D3, D4, D5

  • Serotonin Receptors: 5-HT1A, 5-HT2A

  • Adrenergic Receptors: α1, α2, β1

  • Opioid Receptors: µ, δ, κ

  • Sigma-2 Receptor

Conclusion

This guide outlines a rigorous, multi-pronged strategy for the comprehensive pharmacological characterization of 4-(4-Phenoxyphenyl)piperidine hydrochloride. By systematically evaluating its binding affinity, functional activity, cellular target engagement, and selectivity profile in direct comparison with established pharmacological tools, researchers can gain a clear and objective understanding of its mechanism of action. The detailed, self-validating protocols provided herein are designed to ensure scientific integrity and generate high-quality, reproducible data, thereby enabling informed decisions in the progression of this and other novel chemical entities.

References

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  • Laghezza, A., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038.
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  • Università degli Studi di Bari Aldo Moro. (2022). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. [Link]

  • JoVE. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. [Link]

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A Comparative Guide to 4-(4-Phenoxyphenyl)piperidine Hydrochloride and its Analogs in CNS Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for targeting a multitude of receptors. This guide provides an in-depth comparative analysis of 4-(4-Phenoxyphenyl)piperidine hydrochloride and its structural analogs, with a focus on their activity as modulators of key CNS targets, including dopamine and NMDA receptors. Drawing upon peer-reviewed structure-activity relationship (SAR) studies, we will explore the subtle molecular modifications that dictate potency and selectivity, offering a predictive framework for the therapeutic potential of this chemical class.

The 4-Arylpiperidine Scaffold: A Privileged Motif in Neuropharmacology

The 4-arylpiperidine motif is a well-established pharmacophore found in numerous clinically significant drugs, targeting a wide array of biological entities.[1][2][3] The core structure, consisting of a piperidine ring with an aromatic substituent at the 4-position, provides a versatile platform for fine-tuning pharmacological activity. The nitrogen atom of the piperidine ring typically serves as a key basic center, enabling interaction with acidic residues in receptor binding pockets. The nature and substitution pattern of the aryl group, as well as substituents on the piperidine nitrogen, are critical determinants of target affinity and selectivity.

Targeting the Dopamine D4 Receptor: A Focus on 4-(Aryloxy)piperidine Analogs

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. This localization has implicated the D4 receptor in cognitive processes, emotional regulation, and the pathophysiology of disorders like schizophrenia and Parkinson's disease.[4] Consequently, the development of selective D4 receptor antagonists has been an area of intense research.

Structure-activity relationship studies on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have provided significant insights into the structural requirements for potent and selective D4 receptor antagonism.[5][6] While direct experimental data for 4-(4-Phenoxyphenyl)piperidine hydrochloride is not extensively available in peer-reviewed literature, we can infer its potential activity by comparing it with these closely related analogs.

Table 1: Comparative Dopamine D4 Receptor Binding Affinities of 4-(Phenoxymethyl)piperidine Analogs

CompoundR (Substitution on Phenoxy Ring)D4 Ki (nM)D1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D5 Ki (nM)Selectivity (D4 vs. D2)
14a 4-cyano-3-fluoro0.3>10,000>10,000>10,000>10,000>33,333-fold
9j 4-cyano1.7-----
9k 3,4-difluoro2.7-----
9L 4-fluoro-3-methyl6.5-----
9g 4-fluoro118-----
9c 3,4-difluoro (on a different scaffold)135-----

Data extracted from Saeedi et al. (2022).[5] The Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.

The data clearly indicates that substitutions on the phenoxy ring play a critical role in D4 receptor affinity. Electron-withdrawing groups, such as cyano and fluoro, are well-tolerated and can lead to exceptionally high potency. For instance, compound 14a , with a 4-cyano-3-fluoro substitution, exhibits a remarkable Ki of 0.3 nM for the D4 receptor and outstanding selectivity over other dopamine receptor subtypes.[5][6] This suggests that the electronic properties and the potential for specific interactions of the phenoxy moiety are key to high-affinity binding.

Based on this, it is plausible that 4-(4-Phenoxyphenyl)piperidine hydrochloride, with an unsubstituted phenoxy group, would likely exhibit a moderate affinity for the D4 receptor. The addition of electron-withdrawing substituents to the terminal phenyl ring could be a promising strategy to enhance its potency.

Experimental Protocol: Radioligand Binding Assay for Dopamine Receptor Affinity

A standard experimental workflow to determine the binding affinity of a compound like 4-(4-Phenoxyphenyl)piperidine hydrochloride for dopamine receptors involves a competitive radioligand binding assay.

Caption: Workflow for determining dopamine receptor binding affinity.

Targeting the NMDA Receptor: Insights from 4-Arylpiperidine Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[7] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.[7] Consequently, NMDA receptor antagonists have been investigated for their neuroprotective potential.

The 4-arylpiperidine scaffold is also a key feature in a class of selective NMDA receptor antagonists.[8] Structure-activity relationship studies of N-substituted 4-(4-hydroxyphenyl)piperidines and related compounds have shed light on the structural features necessary for potent antagonism at the NR1/2B subtype of the NMDA receptor.

Table 2: Comparative NMDA Receptor (NR1a/2B) Antagonist Activity of 4-Arylpiperidine Analogs

CompoundR1 (N-substituent)R2 (4-substituent)NR1a/2B IC50 (µM)
Ifenprodil 4-hydroxy-ω-phenylalkyl4-benzyl-
Analog 1 ω-phenylalkyl4-(4-hydroxyphenyl)Potent
Analog 2 ω-phenylalkyl4-(4-hydroxybenzyl)Potent

Qualitative data synthesized from descriptions in Traynelis et al. (2002).[8] IC50 represents the concentration of the antagonist that produces 50% of the maximal inhibition.

These studies demonstrate that the presence of a hydroxyl group on the aryl ring at the 4-position of the piperidine is critical for potent NMDA receptor antagonism.[8] The nature of the substituent on the piperidine nitrogen also significantly influences activity. While direct data for 4-(4-Phenoxyphenyl)piperidine hydrochloride is unavailable, its structural similarity to these potent NMDA receptor antagonists suggests it could be a valuable lead structure for the development of novel modulators of this receptor. The phenoxy group could be explored as a bioisosteric replacement for the hydroxylated phenyl or benzyl groups.

Experimental Protocol: Electrophysiological Recording of NMDA Receptor Activity

To validate the activity of 4-(4-Phenoxyphenyl)piperidine hydrochloride as an NMDA receptor antagonist, two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing recombinant NMDA receptors is a standard and robust method.

Caption: Workflow for assessing NMDA receptor antagonist activity.

Comparative Analysis and Future Directions

The 4-(4-Phenoxyphenyl)piperidine hydrochloride scaffold represents a promising starting point for the development of CNS-active agents. Based on the analysis of structurally related compounds, it is likely to possess activity at both dopamine D4 and NMDA receptors.

Key Comparative Insights:

  • For Dopamine D4 Receptor Antagonism: The unsubstituted phenoxy group in 4-(4-Phenoxyphenyl)piperidine hydrochloride may confer moderate affinity. The introduction of electron-withdrawing groups on the terminal phenyl ring is a rational strategy to enhance potency and selectivity, mirroring the success of compounds like 14a .[5][6]

  • For NMDA Receptor Antagonism: The phenoxyphenyl moiety could act as a surrogate for the hydroxyphenyl group found in known potent NMDA receptor antagonists.[8] Further optimization would likely involve modification of the substituent on the piperidine nitrogen.

Future Experimental Validation:

To rigorously validate the therapeutic potential of 4-(4-Phenoxyphenyl)piperidine hydrochloride, the following experimental steps are crucial:

  • In Vitro Profiling: Conduct comprehensive radioligand binding assays against a panel of CNS receptors to determine its affinity and selectivity profile.

  • Functional Assays: Perform functional assays, such as calcium imaging or electrophysiology, to confirm its antagonist or agonist activity at the identified primary targets.

  • In Vivo Studies: Evaluate its pharmacokinetic properties (ADME) and assess its efficacy in relevant animal models of neurological and psychiatric disorders.

By systematically applying these principles of medicinal chemistry and pharmacology, the therapeutic potential of 4-(4-Phenoxyphenyl)piperidine hydrochloride and its derivatives can be fully elucidated, paving the way for the development of novel and effective treatments for a range of CNS disorders.

References

  • Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. Retrieved from [Link]

  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2022). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2022). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202200298. [Link]

  • Ornstein, P. L., et al. (1993). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 36(15), 2046-2052. [Link]

  • Wang, T., et al. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 7, 569. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Zimmerman, D. M., et al. (1983). Synthesis and Pharmacological Studies of 4,4-disubstituted Piperidines: A New Class of Compounds With Potent Analgesic Properties. Journal of Medicinal Chemistry, 26(5), 678-682. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Van Bever, W. F., et al. (1976). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 19(11), 1319-1327. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

  • Traynelis, S. F., et al. (2002). Synthesis of N-Substituted 4-(4-Hydroxyphenyl)piperidines, 4-(4-Hydroxybenzyl)piperidines, and (±)-3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype. Journal of Medicinal Chemistry, 45(8), 1645-1655. [Link]

  • Dimoglo, A. S., et al. (1997). Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. Journal of Medicinal Chemistry, 40(18), 2915-2923. [Link]

  • Kulagowski, J. J., et al. (1997). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry, 40(10), 1545-1554. [Link]

  • Ornstein, P. L., et al. (1993). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-enantiomer. Journal of Medicinal Chemistry, 36(15), 2053-2057. [Link]

  • Anesthesia Progress. (2012). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]

  • ChemMedChem. (2022). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (1999). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. [Link]

  • Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]

  • Wikipedia. (n.d.). Category:NMDA receptor antagonists. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Proper Disposal of 4-(4-Phenoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Do not dispose of this compound down the drain. 4-(4-Phenoxyphenyl)piperidine hydrochloride is a research chemical intermediate containing a stable phenoxy ether linkage and a piperidine amine core. Due to the environmental persistence of the phenoxy group and the potential aquatic toxicity of substituted piperidines, this substance must be treated as Hazardous Organic Waste and destroyed via high-temperature incineration.

Chemical Profile & Identification

Before disposal, verify the identity of the compound to ensure this protocol applies. This compound is often a building block in drug discovery (e.g., for tyrosine kinase inhibitors).

ParameterDetail
Chemical Name 4-(4-Phenoxyphenyl)piperidine hydrochloride
Common Variations May be confused with 4-(4-Phenoxybenzyl)piperidine or 4-(4-Chlorophenoxy)piperidine. Verify structure on the bottle.
Physical State Solid (typically white to pale yellow powder).
Solubility Water soluble (due to HCl salt); soluble in DMSO, Methanol.
Primary Hazards Irritant (Skin/Eye/Respiratory) , Acute Toxicity (Oral) , Aquatic Toxicity .
RCRA Status Unlisted . Must be characterized as Toxic/Irritant waste (D000/General).
Risk Assessment & Causality

Why do we dispose of it this way?

  • The Phenoxy Group: Ether linkages (Ar–O–Ar) are chemically stable and resistant to hydrolysis. If released into the water table, they do not degrade quickly, posing bioaccumulation risks to aquatic life.

  • The Piperidine Ring: Secondary amines and their salts are biologically active. In the presence of bleach or oxidizers (common in waste streams), they can form N-chloropiperidines, which are potential mutagens.

  • The HCl Salt: While the salt form increases water solubility, it also increases bioavailability in aquatic environments compared to the free base.

Disposal Protocols
Scenario A: Solid Waste (Pure Compound)

Applicable for: Expired shelf stock, surplus powder, or spill cleanup residues.

  • Segregation: Do not mix with oxidizers (peroxides, nitrates) or strong acids.

  • Containerization:

    • Place the solid in a clear, sealable polyethylene bag (secondary containment).

    • Place the bag into a Wide-Mouth High-Density Polyethylene (HDPE) Jar labeled "Hazardous Waste - Solid Organic."

  • Labeling:

    • Chemical Name: Write out the full name. Do not use abbreviations.

    • Hazards: Check [Toxic] and [Irritant].

  • Final Disposal: Transfer to your facility's EHS department for off-site incineration.

Scenario B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors, or HPLC waste.

  • Solvent Check: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, DMSO, Water).

  • Segregation:

    • If in Halogenated Solvent: Pour into the "Halogenated Organic Waste" carboy.

    • If in Non-Halogenated Solvent: Pour into the "Non-Halogenated Organic Waste" carboy.

  • pH Check (Critical): If the solution is highly acidic (due to excess HCl), neutralize to pH 5–9 before adding to a communal waste carboy to prevent dangerous off-gassing or polymerization in the drum.

  • Trace Precipitation: If the compound precipitates out of solution in the waste container, this is acceptable for incineration streams, provided the container is agitated before final pickup.

Scenario C: Contaminated Debris

Applicable for: Gloves, weigh boats, paper towels, and syringe filters.

  • Double Bagging: Place all contaminated disposables into a clear plastic bag.

  • Seal & Tag: Seal the bag with tape. Attach a "Hazardous Debris" tag listing "Trace Piperidine Salts."

  • Disposal: Place in the solid hazardous waste drum (often the "Lab Pack" drum). Do not throw in regular trash.

Visualization: Disposal Decision Matrix

DisposalWorkflow Start Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves/Paper) StateCheck->Debris Bagging Double Bag in Polyethylene Solid->Bagging SolventCheck Check Solvent Type Liquid->SolventCheck Debris->Bagging SolidContainer Container: Wide-Mouth HDPE Jar Bagging->SolidContainer Incineration FINAL DISPOSAL: High-Temp Incineration SolidContainer->Incineration Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHalo Halo->Incineration Neutralize Check pH (Neutralize if < 4) NonHalo->Neutralize Neutralize->Incineration

Figure 1: Decision matrix for segregating 4-(4-Phenoxyphenyl)piperidine HCl waste streams.

Spill Response Protocol

In the event of a powder spill outside of a containment hood:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), lab coat, and safety goggles. If dust is airborne, use an N95 or P100 respirator.

  • Containment: Cover the spill gently with wet paper towels to prevent dust dispersion.

  • Cleanup:

    • Scoop up the wet powder/towel mixture using a plastic spatula.

    • Place into a hazardous waste bag.

    • Wipe the surface with a dilute soap solution, followed by water.

  • Verification: Use a UV light (if available) to check for fluorescence residues, or wipe check with a damp tissue.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.